Product packaging for Dichlorosilane(Cat. No.:)

Dichlorosilane

Katalognummer: B8785471
Molekulargewicht: 101.00 g/mol
InChI-Schlüssel: MROCJMGDEKINLD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Contextualization within Silicon Chemistry and Materials Science

Dichlorosilane (DCS), with the chemical formula H₂SiCl₂, is a significant compound within the field of silicon chemistry and a cornerstone material in advanced materials science. wikipedia.org As a member of the chlorosilane family, which includes trichlorosilane (B8805176), and silicon tetrachloride, this compound serves as a critical intermediate and precursor in the synthesis of high-purity silicon-based materials. siadmi.com Its molecular structure is analogous to dichloromethane, with a central silicon atom bonded to two hydrogen and two chlorine atoms. fireengineering.com In the broader context of materials science, this compound is indispensable for the fabrication of microelectronics, optoelectronic components, and integrated circuits. acs.orgnih.gov It is a key silicon source gas used to deposit thin films of polycrystalline silicon, epitaxial silicon, silicon dioxide, and silicon nitride, which are fundamental components of semiconductor devices. siadmi.comwikipedia.org The trend in semiconductor manufacturing is moving towards the increased use of this compound over higher-temperature precursors like trichlorosilane and silicon tetrachloride due to its favorable processing characteristics. siadmi.com

Scope and Significance of this compound Research

Research into this compound is primarily driven by the relentless demand for higher-purity materials in the semiconductor industry. businessresearchinsights.comdatainsightsmarket.com The performance of modern electronic devices, particularly in advanced CMOS technology, is highly sensitive to impurities, making the use of ultra-pure precursors like semiconductor-grade DCS essential. businessresearchinsights.comdatainsightsmarket.com The global market for semiconductor-grade DCS was valued at approximately $77 million in 2025 and is projected to grow, underscoring its industrial importance. datainsightsmarket.com

The significance of DCS research lies in its role as a precursor that decomposes at lower temperatures and provides higher growth rates of silicon crystals compared to other silicon sources. wikipedia.orgwechemglobal.com This allows for more efficient manufacturing processes and the production of high-quality, thick epitaxial silicon layers with strong structural integrity. wikipedia.orgwechemglobal.com Current research focuses on optimizing DCS production, enhancing its purity to 5N (99.999%) and 6N (99.9999%) levels, and improving its application in various chemical vapor deposition (CVD) techniques. datainsightsmarket.com Furthermore, studies are exploring its use in novel applications, such as the synthesis of silicon nanocrystallites for high-performance lithium-ion battery anodes and the development of more sensitive gas sensors. rsc.orgafricaresearchconnects.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl2H2Si<br>SiH2Cl2 B8785471 Dichlorosilane

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

Cl2H2Si
SiH2Cl2

Molekulargewicht

101.00 g/mol

IUPAC-Name

dichlorosilane

InChI

InChI=1S/Cl2H2Si/c1-3-2/h3H2

InChI-Schlüssel

MROCJMGDEKINLD-UHFFFAOYSA-N

SMILES

[SiH2](Cl)Cl

Kanonische SMILES

[SiH2](Cl)Cl

Siedepunkt

8 °C

Flammpunkt

-28 °C c.c.

melting_point

-122 °C

Physikalische Beschreibung

Dichlorosilane is a flammable and poisonous gas, with a strong repulsive odor. It is easily ignited in air, reacts with oxidizing agents, is very toxic by inhalation, and is a strong irritant to skin, eyes and mucous membranes. Under prolonged exposure to fire or intense heat the container may rupture violently or rocket.
Gas or Vapor;  Liquid
A flammable and poisonous gas, with a strong repulsive odor;  [CAMEO] Vapor density = 3.48 (heavier than air);  [Burke, p. 101]
COLOURLESS GAS WITH CHARACTERISTIC ODOUR.

Löslichkeit

Solubility in water: reaction

Dampfdichte

Relative vapor density (air = 1): 3.48

Dampfdruck

Vapor pressure, kPa at 20 °C: 163.6

Herkunft des Produkts

United States

Synthetic Methodologies and Precursor Transformation Pathways for Dichlorosilane

Industrial-Scale Dichlorosilane Production Processes

On an industrial scale, the generation of this compound is dominated by processes that manipulate the chemical equilibrium of chlorosilanes. nih.govnih.gov The most prevalent and economically significant method involves the catalytic redistribution of trichlorosilane (B8805176). chemicalbook.com This process is often integrated within larger silicon production facilities, such as those employing the Siemens process, where by-products can be recycled and utilized. acs.org

The cornerstone of industrial this compound production is the catalytic disproportionation (or redistribution) of trichlorosilane (TCS). segovia-hernandez.comchemicalbook.com This is an equilibrium reaction where two molecules of trichlorosilane react to form one molecule of this compound and one molecule of silicon tetrachloride. ntnu.noaidic.it

The primary reaction is: 2SiHCl₃ ⇌ SiH₂Cl₂ + SiCl₄

This reaction is the first in a series of consecutive, reversible disproportionation steps that can ultimately lead to the formation of monochlorosilane (MCS) and silane (B1218182) (SiH₄). ntnu.nonih.gov However, by controlling reaction conditions and utilizing specific catalysts, the process can be optimized to favor the production of this compound. nih.gov The reaction is typically carried out in fixed-bed reactors. segovia-hernandez.comnih.gov

Homogeneous catalysts, which exist in the same phase as the reactants, have been investigated for trichlorosilane disproportionation. These catalysts primarily include organic compounds containing nitrogen atoms that act as electron pair donors, such as tertiary amines and quaternary ammonium (B1175870) salts. mdpi.comgoogle.comgoogle.comkaist.ac.kr Research has shown that tertiary amines, like triethylamine, can be more effective than quaternary ammonium chloride catalysts for this reaction. kaist.ac.kr The catalytic activity is influenced by the molecular structure of the amine, with less steric hindrance around the nitrogen atom leading to higher activity. kaist.ac.kr

To overcome the separation issues associated with homogeneous systems, industrial processes predominantly employ heterogeneous catalysts. google.com These solid-phase catalysts are easily contained within a fixed-bed reactor, allowing for continuous processing without contamination of the product stream. mdpi.comgoogle.com

Heterogeneous Catalysis in this compound Disproportionation
Ion-Exchange Resin Catalysts

Among the most widely used heterogeneous catalysts are nitrogen-containing anion-exchange resins. nih.govresearchgate.net These are typically macroporous polymers, such as styrene-divinylbenzene copolymers, functionalized with tertiary amine or quaternary ammonium groups. pensoft.net Commercially known examples include Amberlyst™ A-21, Amberlite® IRA-400, and DOWEX MWA-1. mdpi.comresearchgate.netmdpi.com

These resins are effective due to their high specific surface area and chemically inert matrices. researchgate.net The catalytic mechanism involves the silicon atom acting as an acceptor for the electron pairs on the nitrogen atoms of the resin's functional groups. mdpi.com A primary limitation of many standard ion-exchange resins is their low thermal stability, which often restricts reaction temperatures to below 80°C. mdpi.com However, more heat-resistant resins, such as those based on vinyl pyridine (B92270) copolymers, have been developed to allow for higher operating temperatures, which can improve reaction kinetics. mdpi.com

Table 1: Comparison of Selected Heterogeneous Catalysts in Trichlorosilane Disproportionation
Catalyst TypeSpecific ExampleKey Research FindingsApparent Activation Energy (Ea)
Ion-Exchange ResinAmberlyst A-21Effective in gas-phase disproportionation; stable activity demonstrated over three months at 423 K. The rate-determining step is suggested to be the desorption of STC from active sites. researchgate.net37.12 kJ/mol (in the range of 333–423 K) researchgate.net
Ion-Exchange ResinVP-1AP (Vinyl Pyridine-based)Catalytic activity is comparable to other known catalysts, with the benefit of higher thermal stability allowing for improved kinetic characteristics. mdpi.comNot specified
Ion-Exchange ResinDOWEX MWA-1A weakly basic tertiary-amine anionite with a macroporous structure studied for liquid-phase disproportionation. mdpi.comNot specified
Supported Ionic Liquid (SILP)Imidazolium chloride on styrene-divinylbenzeneDemonstrated high catalytic activity in the gas phase. researchgate.net67.44 kJ/mol (for 15 wt.% ionic liquid) researchgate.net
Supported Ionic Liquid (SILP)Imidazole-based IL on silica (B1680970) supportCatalytic systems on inorganic supports tend to show increased monosilane yield. Bifunctional catalysts can be created for parallel reactions. nih.govnih.govNot specified
Ionic Liquid Catalysts

A more recent development in the catalysis of trichlorosilane disproportionation is the use of ionic liquids (ILs). nih.gov These are salts with low melting points that can act as catalysts. Imidazolium-based ionic liquids, in particular, have demonstrated high catalytic activity. researchgate.netnih.gov To facilitate their use in industrial reactors, these ionic liquids are often immobilized on solid supports, a technique known as Supported Ionic Liquid Phase (SILP). nih.govnih.gov Porous polymers or inorganic materials like silica can serve as the support. researchgate.netnih.gov

The use of SILP catalysts combines the high reactivity and selectivity of molecular catalysts with the practical advantages of heterogeneous systems. nih.gov Research has also explored bifunctional SILP catalysts that can simultaneously promote the disproportionation of TCS and the hydrogenation of the silicon tetrachloride by-product. nih.govnih.gov

The production of this compound via trichlorosilane disproportionation is governed by both thermodynamic and kinetic factors. The process involves a series of reversible reactions, and the conversion is limited by chemical equilibrium. researchgate.netrsc.org

Table 2: Thermodynamic and Kinetic Parameters for Chlorosilane Disproportionation Reactions
ReactionEnthalpy of Reaction (ΔHr)Key Thermodynamic & Kinetic Findings
2SiHCl₃ ⇌ SiCl₄ + SiH₂Cl₂+6.402 kJ/mol ntnu.noThis initial step is slightly endothermic. It has the lowest rate and equilibrium constants in the series, making it the bottleneck from both kinetic and thermodynamic perspectives. rsc.org
2SiH₂Cl₂ ⇌ SiHCl₃ + SiH₃Cl+2.226 kJ/mol ntnu.noThe rate and equilibrium constants for this reaction are significantly higher than for TCS disproportionation. rsc.org
2SiH₃Cl ⇌ SiH₂Cl₂ + SiH₄-0.248 kJ/mol ntnu.noThis reaction is slightly exothermic and has the highest reactivity in the series. ntnu.norsc.org

Recycling and Valorization from By-Product Streams (e.g., Siemens Process)

The production of high-purity polysilicon via the Siemens process, which primarily utilizes trichlorosilane (TCS), inherently generates significant by-product streams. renewableenergyworld.comtrea.com These streams are complex mixtures containing unreacted precursors, hydrogen, and various chlorosilanes, notably silicon tetrachloride (STC) and this compound (DCS). renewableenergyworld.comtrea.com The economic and environmental sustainability of polysilicon manufacturing is increasingly dependent on the effective recycling and valorization of these by-products.

This compound, in particular, emerges as a significant component in the waste streams of multiple units within a polysilicon plant operating on the Siemens process. renewableenergyworld.com Due to its hazardous nature and low boiling point, storing large quantities of DCS is not feasible, necessitating pathways for its immediate recovery and reuse. renewableenergyworld.com One established valorization strategy involves the redistribution reaction of DCS with the more abundant by-product, silicon tetrachloride. By feeding waste DCS and excess STC into a specialized redistribution reactor, typically containing an ion-exchange catalyst, the by-products are converted back into the valuable primary precursor, trichlorosilane. renewableenergyworld.com This process can achieve a high conversion rate, with reports indicating that up to 95% of the initial DCS in the feed can be transformed into TCS, effectively closing the loop and recovering silicon value. renewableenergyworld.com

An alternative and innovative route involves utilizing the DCS by-product directly as a feedstock for the production of silane (SiH₄), a critical gas in the semiconductor and photovoltaic industries. rsc.org The disproportionation of DCS to silane offers thermodynamic and kinetic advantages over the traditional TCS-based route. rsc.org Process simulations show that using a reactive distillation (RD) approach with DCS as the feedstock can significantly lower energy consumption compared to conventional fixed-bed reactor (FBR) systems that start from TCS. rsc.org Depending on the process configuration and whether the main by-product is managed as STC or TCS, the energy savings can be substantial. rsc.org This approach not only mitigates a waste stream but also transforms it into a valuable product through a more energy-efficient pathway.

The core reactions involved in the redistribution of chlorosilanes are fundamental to these recycling strategies. The conversion of trichlorosilane itself is a source of this compound through the following equilibrium reaction. ntnu.no:

2 SiHCl₃ ⇌ SiH₂Cl₂ + SiCl₄

This reaction, along with subsequent redistribution steps, can be manipulated within reactive distillation columns to selectively produce desired chlorosilanes, including DCS. ntnu.nosegovia-hernandez.com Therefore, by-product streams from the Siemens process represent a crucial source for this compound, either for conversion back to trichlorosilane or as a direct precursor for other high-value silicon compounds. renewableenergyworld.comrsc.org

Advanced Purification and Separation Techniques for High-Purity this compound

The utility of this compound in the electronics and semiconductor industries is contingent on its availability in extremely high purity. researchgate.net The initial synthesis and recovery streams invariably contain a mixture of other chlorosilanes, dissolved gases like hydrogen chloride, and trace-level metallic and organic impurities. Consequently, advanced purification and separation techniques are indispensable for achieving the stringent purity levels required for applications such as epitaxial silicon layer deposition. siadmi.com

Distillation-Based Purification Strategies

Distillation, particularly fractional and reactive distillation, remains the cornerstone of this compound purification. researchgate.netx-mol.net The significant differences in the boiling points of various chlorosilanes allow for their effective separation through multi-stage distillation columns. Batch distillation in packed columns is a versatile and widely used method for the high purification of specialty gases like this compound. researchgate.net

Reactive distillation (RD) offers an intensified approach by integrating chemical reaction and separation within a single unit. ntnu.nosegovia-hernandez.com In the context of chlorosilane chemistry, RD systems are employed to drive equilibrium-limited redistribution reactions towards the desired product, which is then continuously separated. rsc.org For instance, trichlorosilane can be fed to a reactive distillation column where it undergoes disproportionation catalyzed by an ionic liquid or ion-exchange resin in the reboiler. ntnu.nogoogle.com this compound, being more volatile than TCS and STC, moves up the column and is drawn off as a high-purity distillate from the top. google.comgoogle.com This method avoids the high recycle rates and multiple reactors required in conventional process setups. ntnu.no

The operational parameters of the distillation column are critical for achieving high separation efficiency and product purity. A purity of over 90% for this compound has been reported using specific operating conditions in a reactive distillation setup. google.com

ParameterValue RangePreferred Range
Tower Top Pressure (MPa)0.05 - 0.650.15 - 0.45
Tower Top Temperature (°C)-10 - 7119 - 56
Reboiler Pressure (MPa)0.15 - 0.850.35 - 0.65
Reboiler Temperature (°C)44 - 11173 - 99
Reflux Ratio2 - 305 - 10

Table 1: Typical Operating Conditions for this compound Purification via Reactive Distillation google.com

Adsorptive Purification Methods

While distillation is effective for bulk separation, adsorptive methods are crucial for removing trace impurities that are difficult to separate by boiling point differences alone. google.comgoogle.com Adsorption involves passing the this compound stream through a packed bed of a solid adsorbent material that selectively captures contaminants.

Various adsorbents have been investigated for the purification of chlorosilanes. google.com Common materials include activated carbon, silica gel, alumina, and zeolite molecular sieves. google.comaaqr.org Activated carbon has been studied for its effectiveness in purifying silane, a process that shares similarities with this compound purification. nasa.gov However, implementing these systems can be complex, requiring dedicated adsorption towers and procedures for handling the adsorbent after it becomes saturated (breakthrough). google.com

Research into advanced adsorbents is ongoing. Computational studies using density functional theory (DFT) have been employed to assess the adsorption potential of novel materials for this compound. researchgate.net For instance, the suitability of metal-fullerene models for the adsorption of DCS has been evaluated for detection and removal purposes. researchgate.net The selection of an appropriate adsorbent depends on the specific impurities targeted, with zeolites being particularly noted for their high adsorption capacity and thermal stability in removing volatile organic compounds (VOCs). aaqr.org

Impurity Control and Trace Contaminant Removal Methodologies

Achieving electronic-grade purity (>99.99%) for this compound necessitates rigorous impurity control and targeted removal of specific trace contaminants down to parts-per-billion (ppb) levels. researchgate.netgoogle.com Certain impurities, particularly phosphorus and boron compounds, are especially detrimental to the performance of semiconductor devices. These elements are difficult to remove by simple distillation because they tend to form compounds with physical properties (e.g., boiling points) very similar to this compound. google.com

Specialized methods have been developed to address these challenging impurities. One approach involves contacting the chlorosilane stream with an adsorbent composed of copper or a copper compound supported on silica. google.com This method has proven effective in reducing phosphorus levels to the ppb range. google.com

Another advanced technique involves chemical conversion of the impurities into a more easily separable form. A patented process describes circulating trichlorosilane containing phosphorus trichloride (B1173362) (PCl₃) and boron trichloride (BCl₃) over an anion-exchange resin. google.com The resin catalyzes a disproportionation reaction that converts the impurities into a phosphine-borane (PH₃-BH₃) complex. This complex has different physical properties from the chlorosilanes and can subsequently be separated and removed by distillation. google.com

Continuous monitoring is essential for impurity control. Gas chromatography is a key analytical technique used for the metrological control of high-purity this compound production, capable of detecting hydrocarbon impurities at detection limits of 0.1–0.2 ppm. researchgate.net In certain semiconductor manufacturing processes, this compound itself is used as a rinsing agent to remove foreign matter and impurities from deposited films. google.com

Fundamental Chemical Reactivity and Mechanistic Investigations of Dichlorosilane

Gas-Phase Reaction Kinetics and Pathways of Dichlorosilane

The gas-phase reactions of this compound are critical in processes like chemical vapor deposition (CVD) for producing high-purity silicon. buffalo.eduwechemglobal.com

The thermal decomposition of this compound (SiH₂Cl₂) has been the subject of numerous studies to understand its behavior at high temperatures, which is crucial for applications like silicon epitaxy. buffalo.educapes.gov.br The primary decomposition pathways involve the elimination of either hydrogen chloride (HCl) or molecular hydrogen (H₂), leading to the formation of silylenes. buffalo.educapes.gov.br

Two main decomposition reactions are considered:

SiH₂Cl₂ → SiCl₂ + H₂

SiH₂Cl₂ → SiHCl + HCl

Theoretical calculations, such as ab initio methods, have been employed to determine the energetics of these pathways. buffalo.eduwikipedia.org High-level ab initio calculations predict comparable energy barriers for both reactions, with the elimination of SiHCl being slightly more favorable. buffalo.edu Specifically, the calculated barriers range from 73 to 76 kcal/mol for SiCl₂ elimination and 71 to 74 kcal/mol for SiHCl elimination. buffalo.edu The lower barrier for SiHCl elimination, combined with a larger predicted pre-exponential factor, suggests that this pathway is dominant at temperatures around 600°C. buffalo.edu

Experimental studies have provided varied results regarding the primary decomposition products. Some studies using techniques like infrared multiphoton dissociation and single-pulse shock tubes concluded that SiCl₂ and H₂ are the main products. buffalo.educapes.gov.br Conversely, other investigations using laser-induced fluorescence in a silicon CVD reactor detected SiHCl. buffalo.edu Flash pyrolysis experiments have also identified SiCl₂ and HCl as primary products. buffalo.edu

Interactive Table: Thermal Decomposition Parameters of this compound

Parameter Value Source
Reaction Order 1.5 osti.gov
Effective Activation Energy 180 ± 12 kJ/mol osti.gov
Activation Energy (First-Order Fit) 60.0 kcal/mol buffalo.edu
Calculated Barrier (SiCl₂ elimination) 73-76 kcal/mol buffalo.edu
Calculated Barrier (SiHCl elimination) 71-74 kcal/mol buffalo.edu

Ammonia (B1221849) (NH₃): The reaction between this compound and ammonia is fundamental to the low-pressure chemical vapor deposition (LPCVD) of silicon nitride (Si₃N₄) films, a material widely used in semiconductor manufacturing. wechemglobal.comwikipedia.org This process typically occurs at elevated temperatures, around 780°C. electrochem.org In-situ mass spectrometry studies of the gas-phase reaction have identified several transient molecules, including SiH₂Cl(NH₂) and diaminosilane (SiH₂(NH₂)₂), which are formed through successive ammonolysis of this compound. electrochem.org An unexpected product, monosilylamine (SiH₃NH₂), has also been detected. electrochem.org The activation energy for the heterogeneous reaction between this compound and ammonia on a surface has been determined to be 169.4 kJ/mol. researchgate.net

Hydrogen (H₂): The this compound-hydrogen system is significant in silicon chemical vapor deposition processes. nasa.gov Ab initio studies have been conducted to map out the chemical reaction pathways and evaluate rate coefficients. nasa.gov These theoretical investigations help in understanding the fundamental interactions and reactions that occur between this compound and hydrogen in the gas phase. nasa.gov Experimental studies have shown that exposing a silicon surface saturated with this compound at 600°C to molecular hydrogen at the same temperature results in no reaction. aip.orgosti.gov This indicates that H₂ does not react with the adsorbed species under these conditions. aip.orgosti.gov

Oxygen (O₂): The reaction of this compound with oxygen-containing species is relevant to understanding potential impurities and the formation of silicon oxides. When this compound reacts with trace amounts of water vapor, it can lead to the formation of polysiloxanes. mit.edu This occurs through hydrolysis, where HCl is preferentially lost. mit.eduosti.gov The initial reaction of the SiHCl₂⁺ ion with water leads to the formation of SiHCl(OH)⁺ and then SiH(OH)₂⁺, with the subsequent elimination of HCl. osti.gov These reactions can continue, leading to the formation of larger polysiloxane chains. mit.edu

The gas-phase chemistry of this compound involves the formation of highly reactive transient species, primarily silylenes like dichlorosilylene (B1217353) (SiCl₂) and chlorosilylene (SiHCl). buffalo.eduacs.org These species are key intermediates in chemical vapor deposition processes. buffalo.educapes.gov.br

Dichlorosilylene (SiCl₂): SiCl₂ is a highly reactive intermediate proposed to form during the thermal decomposition of trichlorosilane (B8805176) (HSiCl₃) at high temperatures (1150 °C) in the Siemens process for producing electronic-grade silicon. acs.orgcapes.gov.br It can be generated from the decomposition of this compound itself. buffalo.educapes.gov.br SiCl₂ is known to be a transient species, but it can be stabilized and isolated using N-heterocyclic carbenes (NHCs). acs.orgcapes.gov.br The resulting (NHC)SiCl₂ adducts are stable and allow for the study of dichlorosilylene's chemistry. acs.orgcapes.gov.br These stabilized silylenes can undergo oxidative addition reactions with organic substrates to produce Si(IV) compounds. acs.orgcapes.gov.br

Chlorosilylene (SiHCl): SiHCl is another important transient species formed during the thermal decomposition of this compound. buffalo.eduwikipedia.org Ab initio calculations suggest that the formation of SiHCl through HCl elimination has a slightly lower activation energy than the formation of SiCl₂. buffalo.edu Experimental observations using 193 nm photolysis of SiH₂Cl₂ have also confirmed the production of SiHCl. buffalo.edu

The reactivity of these silylenes is a key aspect of silicon film growth. They are much more reactive than the parent this compound molecule and can insert into chemical bonds with low or no energy barriers. buffalo.eduresearchgate.net For instance, stable dialkylsilylenes have been shown to react with this compound, resulting in an insertion into the Si-Cl bond. ias.ac.in

Surface Reaction Dynamics and Adsorption Phenomena of this compound

The interaction of this compound with surfaces, particularly silicon, is a cornerstone of silicon epitaxy and atomic layer deposition (ALD). researchgate.netntnu.no

Studies on Si(100) and Si(111) surfaces reveal that this compound undergoes dissociative chemisorption. aip.orgresearchgate.netacs.org This means the molecule breaks apart upon bonding to the surface.

Upon exposure of a silicon surface to this compound, the molecule adsorbs and dissociates, primarily through the cleavage of a Si-Cl bond. acs.orgaip.org Fourier transform infrared (FTIR) spectroscopy studies on porous silicon at 200 K have shown the presence of surface species like dihydride (SiH₂) and monochloride (SiCl). aip.org This suggests an adsorption mechanism where the SiH₂Cl₂ molecule interacts with two surface sites (*), leading to the formation of a surface-bound SiH₂Cl species and a surface-bound Cl atom:

SiH₂Cl₂(g) + 2Si* → Si-SiH₂Cl + Si-Cl aip.org

First-principles calculations and density functional theory (DFT) studies support the dissociative chemisorption of this compound on the Si(100) surface. acs.orgutoronto.ca These calculations indicate that this compound can dissociate into a hydrogen atom and a SiHCl₂ fragment upon adsorption. acs.org The adsorption is energetically favorable, indicating a strong chemical interaction with the surface. acs.org

The stability of the adsorbed species is temperature-dependent. Annealing the surface after this compound exposure leads to further reactions. For example, dihydride species (SiH₂) can convert to monohydride (SiH) species as the temperature is increased from 300 K to 660 K. aip.org At even higher temperatures (above 660 K), the SiH species disappear as hydrogen desorbs from the surface. aip.org Similarly, dichloride surface species can be converted to more stable monochloride species upon annealing. ntnu.noaiche.org

Interactive Table: Adsorption Characteristics of this compound on Silicon Surfaces

Surface Adsorption Type Primary Surface Species (Low Temp) Dissociation Pathway Source
Si(100) Dissociative Chemisorption SiH₂, SiCl Si-Cl bond cleavage acs.orgaip.org
Si(111) Dissociative Chemisorption SiCl Dissociative aip.orgresearchgate.net
Porous Si Dissociative Chemisorption SiH₂, SiCl Si-Cl bond cleavage aip.org

The extent of surface coverage by adsorbed species can influence the subsequent adsorption and reaction dynamics of this compound. On Si(100) surfaces, it has been observed that larger chlorine coverages are achieved compared to Si(111) surfaces under the same conditions. aip.orgresearchgate.net

The coverage of monochloride species on the silicon surface shows a dependency on the exposure temperature, reaching a maximum at around 600°C. aip.orgresearchgate.net Density functional theory (DFT) calculations have investigated the effects of surface coverage on the adsorption of various chlorosilanes. utoronto.ca While the study did not focus in extreme detail on this compound coverage effects, it did note that for a related molecule, SiCl₂, higher coverage was strongly preferred. utoronto.ca The amount of this compound molecules adsorbed on the surface is a critical factor that determines the growth of the silicon layer in processes like atomic layer epitaxy (ALE). ntnu.noaiche.org The kinetics of this compound adsorption and the resulting surface coverage are pivotal in controlling the chemistry of silicon ALE. ntnu.noaiche.org

Chemisorption and Dissociative Adsorption on Silicon Substrates

Adsorption Site and Molecular Orientation Impact

On Si(100) and Si(111) surfaces, this compound chemisorbs dissociatively at all temperatures studied, from room temperature up to 800°C. researchgate.netaip.orgosti.govibm.comresearchgate.net First-principles calculations show that this compound can spontaneously dissociate on the Si(100) surface into a surface-adsorbed SiHCl₂ species and a hydrogen atom. acs.orgnih.gov The orientation of the molecule as it approaches the surface is crucial; a parallel orientation to the surface can facilitate the dissociation into SiCl and Cl. utoronto.ca

Studies using Fourier transform infrared (FTIR) spectroscopy on porous silicon at 200 K indicate that this compound adsorption primarily leads to the formation of dihydride (SiH₂) and monochloride (SiCl) surface species. This suggests a mechanism involving the breaking of a Si-Cl bond upon adsorption. aip.org In contrast, other studies using Auger electron spectroscopy (AES) and X-ray photoelectron spectroscopy (XPS) on Si(100) surfaces suggest the initial formation of dichloride (Si-Cl₂) species. ntnu.no

The nature of the silicon surface also plays a role. Investigations have shown that chlorine coverage is generally higher on Si(100) surfaces compared to Si(111) surfaces under the same conditions. researchgate.netaip.orgosti.gov The specific binding energies of the adsorbed species are also dependent on the adsorption site, with intradimer and interdimer sites on the reconstructed Si(100) surface showing different characteristics. utoronto.ca

Thermal Stability and Transformation of Surface-Adsorbed this compound Species

Once adsorbed onto a silicon surface, the this compound fragments are not static and can undergo transformations, particularly with changes in temperature.

Dihydride and Monohydride Surface Conversions

FTIR studies have shown that dihydride (SiH₂) species, formed from this compound adsorption at low temperatures, are not thermally stable. aip.org As the surface is heated from 300 K to 660 K, the concentration of SiH₂ species decreases, while the concentration of monohydride (SiH) species increases. aip.org This indicates a conversion of surface dihydrides to monohydrides. aip.org Above 660 K, the SiH species begin to disappear from the surface, which corresponds with the desorption of hydrogen gas (H₂). aip.org

Monochloride and Dichloride Surface Species

The chlorine-containing surface species also exhibit thermal transformations. Studies have indicated that upon annealing, surface dichloride (SiCl₂) species can convert to monochloride (SiCl) species. ntnu.no This conversion is favored by increasing the annealing temperature and time. ntnu.no Research using core-level soft x-ray photoelectron spectroscopy has shown that at all temperatures, from room temperature to 800°C, this compound dissociatively chemisorbs to form silicon monochloride (SiCl) surface species. researchgate.netaip.orgosti.govibm.comresearchgate.net The coverage of this monochloride species reaches a maximum at an exposure temperature of approximately 600°C. researchgate.netaip.orgosti.govresearchgate.net After high-temperature annealing (around 673 K), the surface is predominantly left with silicon monochloride species. dtic.mil Some studies propose that after extensive exposure to this compound, the surface can become terminated by a dichloride species, which can inhibit further adsorption. aip.org

Desorption Kinetics of Reaction By-products (e.g., HCl, H₂) from Surfaces

The by-products of this compound surface reactions, primarily hydrogen (H₂) and hydrogen chloride (HCl), eventually desorb from the surface, with the desorption kinetics being highly temperature-dependent.

Temperature programmed desorption (TPD) studies on the Si(111) 7x7 surface have identified the desorption of H₂, HCl, and silicon dichloride (SiCl₂) at temperatures of 810 K, 850 K, and 1000 K, respectively. aip.orgresearcher.life The relative amounts of these desorbing species can be influenced by the initial surface coverage. At higher coverages, the desorption of H₂ is favored, which in turn leads to more of the remaining chlorine desorbing as SiCl₂. aip.orgresearcher.life

The desorption of H₂ from silicon surfaces generally follows second-order kinetics, consistent with a recombinatory mechanism. asu.edu The activation energy for H₂ desorption from Si(111) and Si(100) surfaces is typically in the range of 2.5–2.9 eV. asu.edu For HCl, the desorption mechanism is also recombinatory, and calculations indicate that the intradimer pathway is the most favorable on the Si(100) surface, with a desorption activation energy of 65.0 kcal mol⁻¹. researchgate.net In some chemical vapor deposition (CVD) processes, the desorption of HCl from the silicon surface is the rate-limiting step at temperatures below 1173 K. aip.orgcolab.ws

Reaction Mechanisms of this compound with Specific Chemical Entities

Hydrolysis Reactions and Polysiloxane Formation Pathways

This compound reacts readily with water in a hydrolysis reaction, which is the foundational step for the formation of polysiloxanes. wikipedia.orgrsc.orguni-wuppertal.deresearchgate.net This reaction involves the substitution of the chlorine atoms with hydroxyl (OH) groups, releasing hydrogen chloride (HCl) as a byproduct. uni-wuppertal.deresearchgate.net

The initial hydrolysis of this compound (H₂SiCl₂) produces silanediol (B1258837) (H₂Si(OH)₂). europa.eu This silanediol is generally unstable and rapidly undergoes condensation reactions to form siloxanes, which are characterized by -Si-O-Si- linkages, and water. uni-wuppertal.deresearchgate.net

The hydrolysis can be controlled to produce different types of polysiloxanes. rsc.org Depending on the reaction conditions, both linear and cyclic polysiloxanes can be formed. wikipedia.orgrsc.org For example, hydrolysis in solvents like diethyl ether, dichloromethane, or pentane (B18724) can yield a mixture of cyclic and linear polysiloxanes. wikipedia.org The controlled addition of water, sometimes in a mixed solvent system, can lead to the formation of cyclic oligomers, [H₂SiO]ₙ, with 'n' ranging from 4 to 23. acs.orgacs.org

Hydrolysis: H₂SiCl₂ + 2H₂O → H₂Si(OH)₂ + 2HCl uni-wuppertal.deresearchgate.net

Condensation/Polymerization: nH₂Si(OH)₂ → [H₂SiO]ₙ + nH₂O uni-wuppertal.de

The formation of flammable solid polysiloxane deposits can be a hazard in industrial processes using this compound, and this is attributed to the reactions between this compound and water vapor. mit.eduosti.gov

Interactive Data Table: Desorption Products from this compound on Si(111) 7x7

Desorption ProductDesorption Temperature (K)
H₂810
HCl850
SiCl₂1000

Data sourced from Temperature Programmed Desorption (TPD) experiments. aip.orgresearcher.life

Interactive Data Table: Hydrolysis Products of this compound

ReactantsInitial ProductsFinal Products (after condensation)
This compound (H₂SiCl₂) + Water (H₂O)Silanediol (H₂Si(OH)₂) + Hydrogen Chloride (HCl)Linear and/or Cyclic Polysiloxanes ([H₂SiO]ₙ) + Water (H₂O)

This table summarizes the general pathway of this compound hydrolysis. wikipedia.orgrsc.orguni-wuppertal.deresearchgate.neteuropa.eu

Ammonolysis Reactions for Silicon Nitride Formation

3 SiH₂Cl₂(g) + 4 NH₃(g) → Si₃N₄(s) + 6 HCl(g) + 6 H₂(g)

The mechanism of this transformation is complex, involving both gas-phase and surface-mediated reactions.

On a heated substrate, the formation of silicon nitride from this compound and ammonia proceeds through a series of well-defined surface reactions. Investigations on surfaces such as Si(100) have elucidated a multi-step mechanism involving the adsorption of precursors, surface-level chemical transformations, and the desorption of byproducts.

The initial step involves the competitive adsorption of this compound and ammonia onto active sites on the substrate surface. This compound can adsorb dissociatively, breaking a Si-Cl bond to form a surface-bound -SiH₂Cl species and a surface-adsorbed chlorine atom. Ammonia adsorbs onto silicon surface sites, readily forming -NH₂ and -H species.

The primary surface reaction pathway involves the nucleophilic attack of an adsorbed amido group (-NH₂) on the silicon center of an adsorbed this compound molecule or fragment. This leads to the formation of a Si-N bond and the elimination of hydrogen chloride (HCl). This process repeats, building a cross-linked silicon-nitrogen network. The proposed elementary steps are summarized in the table below.

Table 1. Proposed Elementary Surface Reaction Steps for Si₃N₄ Formation from this compound and Ammonia
StepReaction DescriptionReactants on SurfaceProducts on SurfaceDesorbed Byproduct
1AdsorptionSiH₂Cl₂(g), NH₃(g)-SiH₂Cl, *-Cl, *-NH₂-
2Initial Si-N Bond Formation-SiH₂Cl, -NH₂-SiH₂(NH₂) + -Cl-
3HCl Elimination-H, -Cl (vacant site)HCl(g)
4Cross-linking2 x -SiH₂(NH₂)-SiH₂(NH)SiH₂(*)- + *-NH₂H₂(g)

The kinetics of film growth are highly dependent on process parameters such as temperature, pressure, and the reactant flow ratio (NH₃/SiH₂Cl₂). At lower temperatures, the reaction is often limited by the rate of surface reactions, while at higher temperatures, mass transport of the reactants to the surface can become the rate-limiting step.

The initial reaction in the gas phase is the nucleophilic substitution of a chlorine atom in this compound by an ammonia molecule, forming amino-dichlorosilane and hydrogen chloride:

SiH₂Cl₂ + NH₃ ⇌ H₂N-SiH₂Cl + HCl

This primary intermediate, amino-dichlorosilane, is highly reactive and can undergo several subsequent reactions:

Further Ammonolysis: Reaction with another ammonia molecule to replace the second chlorine atom, yielding diaminosilane. H₂N-SiH₂Cl + NH₃ ⇌ (H₂N)₂SiH₂ + HCl

Condensation: Two amino-dichlorosilane molecules can react to form a larger species with a Si-N-Si linkage, eliminating ammonia. This is a key step in forming the polymer-like precursors that lead to the solid film. 2 H₂N-SiH₂Cl → ClH₂Si-NH-SiH₂Cl + NH₃

These reactions can produce a mixture of linear and cyclic silazane species in the gas phase, which then adsorb onto the substrate and incorporate into the growing film. The specific distribution of these intermediates is a function of temperature and pressure and directly influences the final film's properties, such as density, stoichiometry, and hydrogen content.

Table 2. Key Intermediates in the this compound-Ammonia System and Their Formation Pathways
Intermediate NameChemical FormulaFormation PathwayRole
Amino-dichlorosilaneH₂N-SiH₂ClSiH₂Cl₂ + NH₃Primary gas-phase intermediate
Diaminosilane(H₂N)₂SiH₂H₂N-SiH₂Cl + NH₃Secondary intermediate, precursor to cross-linking
N-silylated amino-dichlorosilaneClH₂Si-NH-SiH₂ClCondensation of 2 x H₂N-SiH₂ClOligomeric precursor, builds Si-N-Si backbone
Cyclodisilazane derivatives(ClHSi-NH)₂Intramolecular condensationStable cyclic precursor
Reaction Mechanisms on Rigid Surfaces

Hydrosilylation Reactions with Unsaturated Organic Compounds

Hydrosilylation is a fundamental reaction in organosilicon chemistry involving the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as an alkene (C=C) or alkyne (C≡C). This compound is an effective reagent for these transformations, as it possesses two reactive Si-H bonds, allowing for mono- or di-addition. The reaction is typically catalyzed by transition metal complexes, most commonly those based on platinum.

The success of a hydrosilylation reaction using this compound hinges on the choice of catalyst, which governs both the reaction's efficiency (rate and yield) and its regioselectivity (the orientation of the Si-H addition).

Catalysts: Platinum-based catalysts are predominant. Speier's catalyst (hexachloroplatinic acid, H₂PtCl₆) and Karstedt's catalyst (a platinum(0)-divinyltetramethyldisiloxane complex) are widely used due to their high activity. Rhodium and other late transition metal complexes can also be employed, sometimes offering different selectivity profiles.

Regioselectivity: The addition of the H-SiH₂Cl moiety across a terminal alkene can result in two possible isomers:

β-adduct (anti-Markovnikov): The silyl (B83357) group attaches to the terminal carbon. This is the major product in most platinum-catalyzed reactions, proceeding via the Chalk-Harrod mechanism.

α-adduct (Markovnikov): The silyl group attaches to the internal carbon. This is typically a minor product.

The high preference for the terminal β-adduct is attributed to steric factors within the catalytic cycle, where the bulky silyl group favors addition to the less-hindered terminal position of the alkene.

Efficiency: Catalyst loading, temperature, and the presence of inhibitors or promoters significantly impact reaction efficiency. Platinum catalysts are effective at very low concentrations (ppm levels). However, side reactions, such as alkene isomerization, can occur, reducing the yield of the desired hydrosilylation product.

Table 3. Catalyst Effects on Hydrosilylation of 1-Octene with this compound
CatalystTypical ConditionsYield (%)Regioselectivity (β:α ratio)Key Observations
Speier's Catalyst (H₂PtCl₆)80-110 °C, neat>90%~95:5Requires an induction period; can cause alkene isomerization.
Karstedt's Catalyst25-50 °C, neat or in solvent>95%>98:2Highly active at low temperatures; less isomerization.
Rhodium Complexes (e.g., Wilkinson's)VariableModerate to HighVariable, can favor α-adductSelectivity is highly dependent on ligand structure.

The primary products of the hydrosilylation of unsaturated compounds with this compound are organodichlorosilanes. These molecules are valuable bifunctional intermediates, containing both hydrolyzable Si-Cl bonds and a remaining Si-H bond.

The general reaction with a terminal alkene is as follows:

R-CH=CH₂ + H₂SiCl₂ --(Pt catalyst)--> R-CH₂-CH₂-SiH₂Cl

These organothis compound products serve as versatile building blocks in polymer and materials chemistry. The Si-Cl bonds can be readily hydrolyzed to form silanols (-Si-OH), which subsequently undergo condensation to produce polysiloxane networks or silicone polymers. The remaining Si-H bond can be used for a second hydrosilylation reaction, enabling the synthesis of cross-linked materials or more complex molecular architectures.

Table 4. Examples of Organochlorosilane Derivatives from Hydrosilylation with this compound
Unsaturated ReactantMajor Product NameProduct Formula
1-HexeneHexylthis compoundCH₃(CH₂)₅SiH₂Cl
Styrene(2-Phenylethyl)this compoundC₆H₅CH₂CH₂SiH₂Cl
Allyl chloride(3-Chloropropyl)this compoundClCH₂CH₂CH₂SiH₂Cl
1,5-HexadieneBis(dichlorosilyl)hexaneClH₂Si(CH₂)₆SiH₂Cl
Catalyst Influence on Regioselectivity and Efficiency

Computational and Theoretical Investigations of this compound Reactions

Computational chemistry, particularly methods based on Density Functional Theory (DFT), has become an indispensable tool for probing the complex reaction mechanisms of this compound at a molecular level. These theoretical studies provide insights into reaction energetics, transition state structures, and the stability of intermediates that are often difficult to observe experimentally.

Theoretical investigations have been applied to both the ammonolysis and hydrosilylation reactions of this compound. For the CVD of silicon nitride, computational models have been used to:

Calculate the reaction enthalpies and activation energy barriers for the gas-phase formation of aminochlorosilane intermediates.

Simulate the adsorption energies of SiH₂Cl₂ and NH₃ on silicon surfaces, confirming that dissociative chemisorption is energetically favorable.

Map the potential energy surface for the surface reactions, identifying the lowest-energy pathways for Si-N bond formation and HCl elimination.

In the context of hydrosilylation, computational studies have successfully rationalized the high regioselectivity observed with platinum catalysts. By modeling the elementary steps of the Chalk-Harrod mechanism (oxidative addition, olefin insertion, reductive elimination), researchers have calculated the energies of the transition states leading to the α- and β-adducts. These calculations consistently show a lower activation barrier for the formation of the β-isomer, in excellent agreement with experimental results.

Table 5. Selected Computational Findings for this compound Reactions
Reaction SystemComputational MethodFindingImplication
SiH₂Cl₂ + NH₃ (Gas Phase)DFT (e.g., B3LYP)ΔH for H₂N-SiH₂Cl formation is slightly endothermic, but the reaction is entropically driven.Explains the presence of gas-phase intermediates in CVD reactors.
SiH₂Cl₂ on Si(100) SurfacePeriodic DFTDissociative adsorption of SiH₂Cl₂ is more favorable (-1.5 eV) than molecular adsorption (-0.4 eV).Supports surface-mediated mechanisms where Si-Cl bond scission is an early step.
Hydrosilylation of PropeneDFT with Pt cluster modelActivation barrier for β-addition is ~3-5 kcal/mol lower than for α-addition.Provides a quantitative energetic basis for the observed anti-Markovnikov regioselectivity.
Stability of Silazane IntermediatesAb initio (e.g., MP2)Cyclic silazanes like (ClHSi-NH)₂ are thermodynamically stable relative to linear oligomers.Suggests cyclic species may be important, long-lived precursors in Si₃N₄ deposition.

These theoretical models not only corroborate experimental data but also provide predictive power, enabling the rational design of new precursors and the optimization of reaction conditions for targeted material properties and chemical syntheses.

Density Functional Theory (DFT) Studies of Reaction Pathways and Activation Barriers

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to study the reaction pathways and associated energy barriers of this compound.

Detailed DFT calculations have been instrumental in understanding the catalytic disproportionation of this compound into monochlorosilane (MCS) and trichlorosilane (TCS), a key reaction in producing silicon-based precursors for the semiconductor industry. nih.gov One study revealed the complete reaction cycle pathways for MCS generation, identifying the dehydrogenation of DCS as the rate-determining step. nih.gov This research highlighted that the intermediate species, SiHCl₃-SiH₂Cl⁻, plays a crucial role by facilitating chlorine transfer to produce MCS and TCS. nih.gov

In the context of silicon nitride (Si₃N₄) CVD from this compound and ammonia, DFT has been used to compute the activation barriers for various elementary reactions. researchgate.net For instance, the activation energy for the decomposition of this compound (SiH₂Cl₂) into silylene (SiCl₂) and hydrogen (H₂) is a critical parameter in kinetic models. Studies have compared different levels of theory to determine these barriers. researchgate.net

Another significant area of investigation is the interaction of DCS with silicon surfaces, which is fundamental to the epitaxial growth of silicon. utoronto.ca DFT calculations performed on periodic slabs of the Si(100) surface have shown that this compound can undergo dissociative chemisorption. utoronto.ca The analysis of reaction pathways for surface processes, such as the formation of SiCl₂ from a surface dimer atom, has been explored. For example, the formation of SiCl₂ via an intradimer route was found to have a reaction barrier of 3.62 eV. utoronto.ca

The table below presents a selection of calculated activation barriers for reactions relevant to this compound chemistry, as determined by computational studies.

ReactionSystem/ProcessComputational MethodCalculated Activation Barrier (kJ/mol)Reference
SiH₄ → SiH₂ + H₂SiH₄/NH₃ CVDDFT234 researchgate.net
SiH₂ + NH₃ → SiH₃NH₂SiH₄/NH₃ CVDDFTLow Barrier researchgate.net
SiH₄ + NH₃ → SiH₃NH₂ + H₂SiH₄/NH₃ CVDDFTHigh Barrier researchgate.net
DCS DehydrogenationDCS DisproportionationDFTRate-determining step nih.gov
Si(surface dimer) → SiCl₂(g)DCS on Si(100)DFT349.1 (3.62 eV) utoronto.ca
SiCl₂(g) + HCl(g) → SiHCl₃(g)DCS on Si(100)DFT103.2 (1.07 eV) utoronto.ca

Note: The data in this table is compiled from different theoretical studies and serves as an illustrative example of the application of DFT in determining reaction energetics.

Quantum Chemical Modeling of Gas-Phase and Surface Processes

Quantum chemical modeling provides a foundational understanding of the elementary reactions involving this compound in both the gas phase and on surfaces, which is essential for developing accurate kinetic models for processes like CVD. buffalo.eduspiedigitallibrary.org These models often incorporate ab initio quantum chemistry methods to describe the complex network of reactions that occur. spiedigitallibrary.org

In the chemical vapor deposition of silicon nitride from this compound and ammonia, quantum chemistry has been used to build and study extended chemical mechanisms. spiedigitallibrary.org These mechanisms include not only the primary precursors but also intermediate species and their subsequent reactions. Adequately describing the gas-phase kinetics over a range of temperatures and pressures is a key outcome of this modeling. spiedigitallibrary.org For the Si-H-Cl system, studies have focused on calculating the temperature and pressure-dependent rate coefficients of elementary gas-phase reactions using quantum chemical calculations combined with theories like the Rice-Ramsperger-Kassel-Marcus (RRKM) theory. nii.ac.jp This approach allows for the development of more versatile reaction mechanisms that can be applied to a broader range of process conditions than those based solely on experimental data fitting. nii.ac.jp

The modeling of surface processes is equally critical. The interaction between gas-phase species derived from this compound and the growing film surface dictates the material's properties. Quantum chemical methods, often using a cluster model approach, are employed to investigate the surface mechanism of film growth. spiedigitallibrary.org These calculations can determine the thermodynamics of surface coverage by different chemisorbed groups and identify the key reactions that lead to film deposition. spiedigitallibrary.org For example, in silicon nitride deposition, the reactions of various gas-phase components with active centers on the surface are calculated to understand the growth mechanism at an atomic level. spiedigitallibrary.org

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations offer a way to study the time evolution of a system of interacting atoms and molecules, providing insights into the dynamic processes that are inaccessible to static quantum chemistry calculations. While specific MD studies focusing exclusively on this compound are less common than DFT or other quantum chemical studies, the methodology is applied to related systems and processes.

In the context of CVD, MD simulations can be used to model the growth of thin films. researchgate.net For instance, simulations can track the deposition of atoms on a substrate, revealing how the film structure evolves. For silicon nitride film growth, which uses this compound as a precursor, MD simulations have been used to model the process of atomic deposition on an amorphous silicon surface. researchgate.net These simulations provide a picture of the early stages of film growth and can help in understanding the formation of the film's microstructure. researchgate.net

The general framework for atomistic simulation of deposition processes like CVD often combines multiple techniques. Quantum chemistry is used to determine the reaction rates and energies, while kinetic Monte Carlo (KMC) or MD simulations use this information to model the film growth over longer time scales. researchgate.net This multi-scale approach is necessary to bridge the gap between individual atomic events and the macroscopic properties of the resulting material.

MD simulations can also be used to study the fundamental interactions of molecules on surfaces. For example, while not specific to this compound, MD simulations have been used to investigate the adsorption of other silane (B1218182) molecules on silica (B1680970) surfaces, revealing how surface functionalization affects protein adsorption and bioactivity. nih.gov These types of studies showcase the potential of MD to probe the detailed interactions between silanes and various substrates.

Advanced Materials Synthesis and Processing Leveraging Dichlorosilane

Dichlorosilane in Chemical Vapor Deposition (CVD) Processes

This compound is widely utilized in different CVD processes, including atmospheric pressure CVD (APCVD), low-pressure CVD (LPCVD), and plasma-enhanced CVD (PECVD), to produce monocrystalline, polycrystalline, and amorphous silicon films. wikipedia.org The choice of this compound over other silicon precursors like silane (B1218182) (SiH4), trichlorosilane (B8805176) (SiHCl3), and silicon tetrachloride (SiCl4) is often dictated by its advantageous processing characteristics, such as a lower deposition temperature compared to trichlorosilane and silicon tetrachloride, and better film quality compared to silane. wikipedia.orgsiadmi.com

Silicon Epitaxial Growth and Polycrystalline Silicon Deposition

This compound is a primary source for the chemical vapor deposition (CVD) of high-quality polycrystalline silicon. nasa.gov This process is a potential cost-effective substitute for the more traditional trichlorosilane-based methods in producing solar-grade polycrystalline silicon. nasa.gov The use of this compound in CVD reactors has demonstrated increased deposition rates and higher conversion efficiencies when compared to trichlorosilane decomposition. unt.edu In the context of silicon epitaxy, where a thin, single-crystal layer is grown on a crystalline substrate, this compound is a frequently used precursor gas. halbleiter.org The process typically involves the thermal decomposition of this compound or its reduction by hydrogen. siadmi.com

The trend towards lower processing temperatures in advanced integrated circuit manufacturing is driven by the need to minimize dopant diffusion. aip.org this compound facilitates lower temperature selective epitaxial growth (SEG) of silicon compared to other chlorinated silanes. aip.orgaip.org Studies have demonstrated the successful growth of defect-free, selectively overgrown silicon epitaxial layers at deposition temperatures between 800 and 850 °C using a this compound-hydrogen mixture in a low-pressure chemical vapor deposition (LPCVD) hot-wall reactor. aip.orgaip.org

A critical aspect of achieving high-quality low-temperature epitaxy is the preparation and maintenance of an atomically clean silicon surface. An HF vapor treatment can effectively remove native oxides and passivate the silicon surface before it is loaded into the reactor. aip.orgaip.org Furthermore, introducing a small amount of this compound into the hydrogen ambient during the prebake cycle at 900 °C helps to maintain a pristine, oxide-free surface and suppresses the undercutting of oxide-covered areas. aip.orgaip.org While this compound allows for lower growth temperatures than some precursors, it is generally limited to temperatures above 600–650 °C for achieving practical growth rates, as the desorption of chlorine from the surface becomes a limiting factor at lower temperatures. researchgate.net In comparison, higher-order silanes like trisilane can enable growth at even lower temperatures, below 350 °C. researchgate.net

The kinetics of film growth during the chemical vapor deposition (CVD) of silicon from this compound are significantly influenced by several key process parameters, including temperature, pressure, and precursor concentration. numberanalytics.com The deposition rate generally exhibits a strong dependence on temperature, following an Arrhenius relationship in the surface-reaction-limited regime. cambridge.org For instance, in a rapid thermal CVD process, an activation energy of approximately 1.77 eV has been calculated for the deposition of polysilicon from this compound. cambridge.org

The pressure within the CVD reactor also plays a crucial role. numberanalytics.com Reduced pressures are generally favored as they tend to minimize unwanted gas-phase reactions and enhance the uniformity of the deposited film across the wafer. wikipedia.org Investigations into selective epitaxial growth (SEG) in pancake reactors have studied pressures ranging from 40 to 150 Torr and temperatures between 820°C and 1020°C. purdue.edu

The composition of the carrier gas and the partial pressures of the reactants are also critical. A semi-empirical model for SEG in a this compound-HCl-H2 system shows that the growth rate is a combination of a growth term dependent on the partial pressures of this compound and hydrogen, and an etch term that is a function of the HCl partial pressure. aip.org The use of different carrier gases, such as substituting hydrogen with argon, can also affect the deposition rate. cambridge.org

Interactive Data Table: Effect of Process Parameters on Silicon Film Growth from this compound

ParameterEffect on Growth RateEffect on Film PropertiesSource
Temperature Increases with temperature (surface reaction limited regime)Affects crystallinity, surface morphology, and defect density. cambridge.orgpurdue.edu cambridge.orgpurdue.edu
Pressure Can influence deposition rate and uniformity. wikipedia.orgpurdue.eduLower pressures often improve film uniformity. wikipedia.org wikipedia.orgpurdue.edu
This compound Partial Pressure Directly influences the growth component of the deposition rate. aip.orgAffects growth kinetics and can influence selectivity. aip.org aip.org
HCl Partial Pressure Introduces an etching component, which can be used to control selectivity. aip.orgCritical for achieving selective deposition on patterned wafers. aip.org aip.org
Carrier Gas (e.g., H2, Ar) Can affect deposition kinetics; for example, substitution of H2 with Ar can retard the rate. cambridge.orgCan influence the chemical pathways and surface reactions. cambridge.org cambridge.org

Thermodynamic equilibrium calculations can be a valuable tool for optimizing chemical vapor deposition (CVD) processes involving this compound. osti.govosti.gov These calculations for the Si-H-Cl system can predict the expected deposition behavior over a wide range of temperatures, pressures, and gas mixture ratios. osti.govosti.govresearchgate.net By comparing the calculated equilibrium deposition rates with experimentally observed rates, the applicability of the equilibrium model for a given set of process conditions can be determined. osti.govosti.gov

Studies have shown that for the deposition of silicon from this compound, equilibrium calculations can serve as a reliable guide for process development at temperatures above approximately 1000°C and pressures ranging from 80 to 625 Torr. osti.govresearchgate.net However, at lower temperatures, the deposition process is less likely to be at equilibrium, and kinetic factors become more dominant. osti.gov The results of these calculations are often presented as three-dimensional contour plots of the Si/Cl ratio as a function of the Cl/H ratio, temperature, and pressure, providing a qualitative picture of the deposition landscape. osti.govresearchgate.net This information is instrumental in optimizing the process for specific applications, such as silicon-on-insulator (SOI) technology. osti.govresearchgate.net

Impact of Process Parameters on Film Growth Kinetics

Microcrystalline Silicon Film Formation via Plasma-Enhanced CVD

Plasma-enhanced chemical vapor deposition (PECVD) is a technique that utilizes a plasma to facilitate the decomposition of precursor gases, allowing for film deposition at lower temperatures than conventional CVD. wikipedia.org This method is particularly useful for depositing microcrystalline silicon (μc-Si:H) films, which are of interest for applications such as thin-film transistors and solar cells. scispace.comaip.org The use of this compound in the PECVD process for μc-Si:H has been shown to offer several advantages. scispace.comaip.orgdntb.gov.ua

The addition of this compound to the gas mixture in a plasma-enhanced chemical vapor deposition (PECVD) process has a notable impact on the properties of the resulting microcrystalline silicon films. Research has shown that even small amounts of this compound can enhance the crystallinity of the material. scispace.comaip.orgdntb.gov.ua This is attributed to the chemical effects of chlorine in the plasma and on the growing film surface. researchgate.net

Furthermore, the presence of this compound has been found to significantly reduce the defect density in the films. scispace.comaip.orgdntb.gov.ua Sub-band-gap absorption spectroscopy has indicated a low defect density in μc-Si:H films grown with the addition of this compound. scispace.comaip.orgdntb.gov.ua One of the key benefits is the ability to produce material of a truly intrinsic character, with a high dark-conductivity activation energy (e.g., 0.62 eV) and low dark conductivity (e.g., 1.6 x 10⁻⁸ S/cm), without the need for special gas purification or microdoping techniques. scispace.comaip.orgdntb.gov.ua This is partly due to the reduction of oxygen incorporation into the film by more than a factor of two when this compound is used. scispace.comaip.orgdntb.gov.ua The use of chlorine-containing precursors like this compound in PECVD processes can lead to improved crystallization even at low deposition temperatures and a reduced incorporation of weak Si-H bonds. researchgate.net

Interactive Data Table: Effect of this compound on Microcrystalline Silicon Properties in PECVD

PropertyObservation with this compound AdditionSource
Crystallinity Enhanced scispace.comaip.orgdntb.gov.ua
Defect Density Reduced scispace.comaip.orgdntb.gov.ua
Dark Conductivity Significantly decreased (e.g., to 1.6 x 10⁻⁸ S/cm) scispace.comaip.orgdntb.gov.ua
Activation Energy Increased (e.g., to 0.62 eV) scispace.comaip.orgdntb.gov.ua
Oxygen Incorporation Reduced by over a factor of 2 scispace.comaip.orgdntb.gov.ua
Plasma Chemistry and Surface Reactions in PECVD

Plasma-Enhanced Chemical Vapor Deposition (PECVD) utilizes plasma to activate precursor gases, enabling film deposition at lower temperatures than traditional CVD methods. ceitec.cz In PECVD processes involving this compound, the plasma environment plays a crucial role in the chemistry of film formation.

The plasma, generated by an RF or DC discharge, is a partially ionized gas containing energetic electrons, ions, and neutral species. wikipedia.org These energetic electrons collide with and dissociate the this compound and other reactant gas molecules, creating a high concentration of free radicals and other reactive species. wikipedia.org This dissociation process overcomes the activation energy for chemical reactions at much lower temperatures than purely thermal methods. ceitec.cz

For instance, in the deposition of microcrystalline silicon, the addition of this compound to a silane plasma has been shown to enhance crystallinity and reduce oxygen incorporation. The plasma chemistry in a this compound-based system is complex. Ion-molecule reactions can lead to the formation of various polysiloxane species, especially when residual water is present. osti.gov The primary reaction pathway often involves the loss of hydrogen chloride (HCl), which can influence the reactivity of the resulting film. osti.gov

Surface reactions are fundamental to the film growth in PECVD. The reactive species generated in the plasma adsorb onto the substrate surface. The composition and properties of the deposited film are determined by the nature of these adsorbed species and their subsequent reactions on the surface. Studies using density functional theory (DFT) have shown that molecules like this compound can undergo dissociative chemisorption on a silicon surface, breaking down into reactive fragments that contribute to film growth. utoronto.ca The specific orientation of the molecule and the adsorption site on the surface influence the binding energy and the likelihood of dissociation. utoronto.ca The interaction between the plasma-generated radicals and the growing film surface is a key factor in determining the final material properties.

Silicon Nitride Film Deposition

Silicon nitride (Si₃N₄) films are widely used in the semiconductor industry as dielectric layers, passivation coatings, and masks for etching due to their excellent mechanical hardness, thermal stability, and electrical insulation properties. alfachemic.com this compound is a common precursor for depositing these films. siadmi.com

3SiH₂Cl₂(g) + 4NH₃(g) → Si₃N₄(s) + 6HCl(g) + 6H₂(g)

This process is valued for its ability to produce films with excellent thickness uniformity and conformal step coverage over complex topographies. utwente.nl The deposition is a multi-step process involving gas transport to the wafer surface, adsorption of reactants, surface chemical reactions, and desorption of byproducts. A significant drawback of using chlorine-containing precursors like this compound is the formation of ammonium (B1175870) chloride (NH₄Cl) as a byproduct, which can deposit in the exhaust lines of the reactor. google.comelectrochem.org

The deposition rate in LPCVD from this compound and ammonia (B1221849) is kinetically controlled by the surface reaction, meaning it is highly dependent on the deposition temperature. Research has shown that transient molecules like aminothis compound (SiH₂Cl(NH₂)) and diaminosilane (SiH₂(NH₂)₂) are formed as intermediates during the reaction. electrochem.org

The stoichiometry and mechanical properties of silicon nitride films deposited via LPCVD using this compound and ammonia can be precisely controlled by adjusting the process parameters. The most influential parameters are the gas flow ratio of this compound to ammonia (DCS:NH₃), the deposition temperature, and the total pressure. utwente.nl

Film Stoichiometry: The silicon-to-nitrogen (Si/N) ratio in the film is primarily determined by the DCS:NH₃ gas flow ratio. utwente.nlresearchgate.net

An excess of ammonia (low DCS:NH₃ ratio) results in films that are nearly stoichiometric (Si₃N₄). utwente.nl

Increasing the this compound flow relative to ammonia (high DCS:NH₃ ratio) produces silicon-rich silicon nitride films. utwente.nl

The refractive index of the film is often used as a proxy for its stoichiometry. For stoichiometric Si₃N₄, the refractive index is approximately 2.0. lpcvd.com As the silicon content increases, the refractive index also increases. utwente.nl For example, at a deposition temperature of 700°C and a pressure of 270 mTorr, increasing the DCS-to-ammonia ratio leads to a higher refractive index. google.com

Mechanical Properties: The residual stress in silicon nitride films is a critical parameter, especially for applications in microelectromechanical systems (MEMS). utwente.nl

Stoichiometric silicon nitride films typically exhibit high tensile stress, which can make them unsuitable for certain mechanical structures. alfachemic.comutwente.nl

By depositing silicon-rich films (using an excess of DCS), the tensile stress can be significantly reduced, and it is even possible to achieve compressive stress. utwente.nl

The deposition temperature also plays a role in the film's properties. Higher deposition temperatures generally lead to denser films with lower etch rates. researchgate.net

Below is a table summarizing the effect of process parameters on the properties of LPCVD silicon nitride films.

PropertyKey Control ParameterEffect of Increasing the Parameter
Stoichiometry (Si/N ratio) DCS:NH₃ gas flow ratioIncreases Si content, creating silicon-rich films. utwente.nl
Refractive Index DCS:NH₃ gas flow ratioIncreases with higher Si content. utwente.nl
Residual Stress DCS:NH₃ gas flow ratioShifts from high tensile to low tensile or compressive. utwente.nl
Density / Etch Rate Deposition TemperatureIncreases density and decreases etch rate. researchgate.net
Low-Pressure CVD of Silicon Nitride from this compound and Ammonia

Silicon Dioxide Film Deposition

This compound is also utilized in the deposition of silicon dioxide (SiO₂) thin films, another cornerstone material in microelectronics. siadmi.com A common method is LPCVD, where this compound is reacted with an oxidizing agent, typically nitrous oxide (N₂O), at high temperatures, often around 900°C. cityu.edu.hkcityu.edu.hk The chemical reaction for this process is:

SiH₂Cl₂(g) + 2N₂O(g) → SiO₂(s) + 2N₂(g) + 2HCl(g) cityu.edu.hk

This method yields films with excellent uniformity. cityu.edu.hk However, a potential issue is the incorporation of chlorine into the film, which can sometimes lead to cracking. cityu.edu.hk

Research has explored varying process conditions to optimize film quality. For instance, mirror-like SiO₂ films were achieved at 900°C with a specific N₂O to DCS gas ratio and within a narrow pressure range (0.35 to 0.69 Torr). byu.edu Deviating from this pressure range resulted in hazy films or no deposition. byu.edu The formation of hydrochloric acid (HCl) as a byproduct is a concern due to its corrosive nature. google.com Studies have shown that adjusting the flow rate ratio of DCS to N₂O to be greater than 2:1, while maintaining a molar reacting ratio of approximately 1:2, can help reduce HCl production and improve deposition rate and uniformity. google.com

The use of carbon dioxide (CO₂) as an alternative oxidizer to N₂O has also been investigated for depositing silicon-rich SiO₂ films at temperatures between 800 and 950°C. usu.edu

Deposition of Advanced Silicon-Containing Layers

Beyond silicon nitride and silicon dioxide, this compound serves as a precursor for more advanced silicon-containing layers that are crucial for high-performance electronic and optoelectronic devices.

Silicon-germanium (SiGe) alloys are of great interest for fabricating heterojunction bipolar transistors (HBTs) and other advanced devices due to the ability to engineer the bandgap of silicon. doi.org this compound, in combination with germane (B1219785) (GeH₄), is used for the epitaxial growth of SiGe layers. aip.orgaip.org

SiGe films have been successfully grown at atmospheric pressure and at temperatures as low as 550-625°C using this chemistry. aip.orgaip.org The composition of the SiGe alloy can be controlled by varying the relative flow rates of the precursor gases. Research has demonstrated the growth of SiGe films with germanium concentrations ranging from 15% to 44%. aip.orgaip.org

A key advantage of using a this compound-based chemistry is the ability to achieve selective epitaxial growth (SEG), where the SiGe alloy grows only on exposed silicon surfaces and not on adjacent dielectric materials like silicon dioxide. aip.orgaip.org This selectivity is often achieved without the need to add HCl gas, which is a significant process advantage. aip.org Furthermore, the selective growth process using this compound has been shown to produce films without the faceting at the oxide sidewall that is common in higher-temperature silicon growth processes. aip.orgaip.org

In reduced-pressure CVD (RP-CVD), the addition of HCl to the this compound and germane gas mixture is used to control selectivity and loading effects (variations in growth rate and composition depending on the amount of exposed silicon). doi.org The presence of chlorine can preferentially retain silicon in the gas phase, leading to an increase in the germanium concentration in the grown film as the HCl flow increases. doi.org

The growth kinetics are also influenced by the presence of germanium. The germanium atoms on the growing surface can act as desorption centers for hydrogen, lowering the activation energy for hydrogen desorption and thereby enhancing the growth rate of the silicon component of the alloy. doi.org

Silicon Carbide (SiC) Film Formation

This compound is utilized in Low-Pressure Chemical Vapor Deposition (LPCVD) for the synthesis of silicon carbide (SiC) thin films, a material valued for its strength, high thermal conductivity, and stability in extreme environments. lpcvd.com In these processes, this compound typically serves as the silicon source, often in conjunction with a carbon-containing precursor.

One method involves the use of this compound with 1,3-disilabutane (B3149796) (DSB) to deposit polycrystalline 3C-SiC films. aip.org Research has shown that by adjusting the flow rate of this compound relative to DSB, the residual stress and elemental composition of the SiC films can be controlled. aip.org Since DSB contains both silicon and carbon and DCS contains only silicon, increasing the DCS flow rate fraction leads to a higher silicon-to-carbon ratio in the resulting film. aip.org This technique allows for the deposition of uniform films on large-diameter wafers at temperatures around 800°C. aip.org

Another common dual-source approach for LPCVD of SiC combines this compound with a simple hydrocarbon, such as acetylene (B1199291) (C₂H₂). researchgate.netosti.govmdpi.com The deposition of SiC films using the SiH₂Cl₂/C₂H₂/H₂ reaction system is highly dependent on temperature. researchgate.netosti.gov Studies have shown that films deposited at 1023 K (750°C) are amorphous, while those deposited at 1073 K (800°C) are microcrystalline, and films become preferentially oriented at 1173 K (900°C). researchgate.netosti.gov The deposition rate increases significantly with temperature. researchgate.netosti.gov The activation energy for the surface reaction path in this system has been estimated at 71 kcal/mol. researchgate.netosti.gov

Table 1: Process Parameters for SiC Film Deposition using this compound

ParameterDual Precursor: DCS & 1,3-disilabutaneDual Precursor: DCS & Acetylene
Deposition Method Low-Pressure Chemical Vapor Deposition (LPCVD)Low-Pressure Chemical Vapor Deposition (LPCVD)
Deposition Temperature ~800 °C aip.org750 - 900 °C researchgate.netosti.gov
Pressure 150 – 180 mTorr aip.orgNot Specified
Resulting Film Type Polycrystalline 3C-SiC aip.orgAmorphous to (110) oriented, depending on temperature researchgate.netosti.gov
Key Control Parameter DCS flow rate fraction to control Si:C ratio and stress aip.orgTemperature to control crystallinity researchgate.netosti.gov

This compound in Atomic Layer Deposition (ALD) Processes

Atomic Layer Deposition (ALD) is a thin-film deposition technique that offers atomic-scale thickness control and exceptional conformality over high-aspect-ratio structures. The process is based on sequential, self-limiting surface reactions. washington.edu this compound is a key chlorosilane precursor used in both thermal and plasma-enhanced ALD (PEALD) for depositing a variety of silicon-based thin films, including silicon nitride and silicon dioxide. nih.gov Its stability at the required process temperatures and its reactivity with various co-reactants make it a versatile choice for advanced semiconductor manufacturing. researchgate.net

ALD of Silicon Nitride Thin Films

This compound is a frequently used silicon precursor for the ALD of silicon nitride (SiNₓ), a material crucial for applications such as gate spacers, etch-stop layers, and charge-trap layers in memory devices. researchgate.net In ALD processes, this compound is typically paired with a nitrogen source, most commonly ammonia (NH₃). nih.govjkps.or.krjkps.or.kr The use of DCS allows for the deposition of SiNₓ films with properties comparable to those produced by higher-temperature LPCVD, but at significantly lower temperatures. jkps.or.kr

Thermal ALD Mechanisms and Surface Reactivity

Thermal ALD of silicon nitride using this compound and ammonia relies on the substrate temperature to drive the surface reactions. nih.gov The process typically requires temperatures above 450°C. nih.govresearchgate.net The growth is governed by self-limiting surface reactions at specific temperature windows. jkps.or.kr

The mechanism involves the following general steps:

DCS Pulse: this compound is introduced into the reactor and chemisorbs onto the substrate surface. Theoretical studies suggest that on a hydrogenated nitride surface, DCS decomposition is initiated by a nucleophilic attack from an amine lone pair on the electrophilic silicon atom. rsc.org This leads to the formation of an adduct intermediate and the subsequent release of a chlorine anion and a proton. rsc.org

Purge: Excess, unreacted DCS is purged from the chamber.

Ammonia Pulse: Ammonia is introduced and reacts with the chemisorbed silicon species on the surface, forming Si-N bonds and releasing byproducts like hydrogen chloride (HCl). rsc.org

Purge: Excess ammonia and reaction byproducts are purged, completing one ALD cycle.

The deposition temperature is a critical parameter. At around 450°C, the growth rate saturates at approximately 0.08 nm/cycle, indicating a self-limiting process. jkps.or.kr However, at temperatures above 500°C, the growth rate increases rapidly and linearly with reactant exposure, suggesting that the deposition becomes dominated by the thermal decomposition of this compound (a CVD-like growth component) rather than a pure ALD mechanism. jkps.or.kr Films deposited at these higher temperatures can consist of both stoichiometric silicon nitride and excess silicon, which can lead to higher leakage currents. jkps.or.kr

Plasma-Enhanced ALD (PEALD) of Silicon Nitride

Plasma-Enhanced ALD (PEALD) utilizes energy from a plasma to enhance the reactivity of the precursors, allowing for deposition at lower temperatures (typically <400°C) compared to thermal ALD. nih.gov This is advantageous for manufacturing modern, scaled semiconductor devices. For SiNₓ deposition, this compound is used with a plasma-activated nitrogen source, such as a remote ammonia (NH₃) or nitrogen (N₂) plasma. nih.gov

The PEALD process using DCS and NH₃ plasma allows for SiNₓ growth at temperatures between 250°C and 400°C. nih.gov The plasma generates highly reactive nitrogen species that can effectively react with the adsorbed DCS on the surface at lower thermal energy. nih.gove-asct.org This overcomes the high activation energy required for thermal dissociation of ammonia, enabling the lower process window. PEALD with DCS has been shown to produce high-quality SiNₓ films, although conformality on very high-aspect-ratio structures can be less ideal than with thermal ALD.

Table 2: Comparison of Thermal ALD and PEALD of Silicon Nitride with this compound

FeatureThermal ALDPlasma-Enhanced ALD (PEALD)
Precursors This compound (SiH₂Cl₂) & Ammonia (NH₃) jkps.or.krThis compound (SiH₂Cl₂) & Ammonia (NH₃) Plasma nih.gov
Deposition Temperature >450°C (typically 500-550°C) jkps.or.kr250 - 400°C nih.gov
Activation Method Thermal energy nih.govPlasma energy nih.gov
Typical Growth Rate ~0.08 nm/cycle (at 450°C) jkps.or.kr~0.09 nm/cycle (at 375°C) jkps.or.kr
Key Advantage Excellent conformality on high-aspect-ratio structures Lower deposition temperature
Limitation High temperature requirement; potential for CVD-like reactions jkps.or.krConformality may be reduced compared to thermal ALD

ALD of Silicon Dioxide Thin Films

This compound can also be used as a silicon precursor for the ALD of silicon dioxide (SiO₂), a fundamental material in semiconductor devices, often used as a gate insulator. washington.eduscientific.net In this process, this compound is alternated with an oxygen-containing co-reactant, such as ozone (O₃). washington.eduresearchgate.net

The ALD of SiO₂ using SiH₂Cl₂ and O₃ has been demonstrated at deposition temperatures between 250°C and 450°C. researchgate.net The process exhibits self-limiting growth kinetics, with a saturated growth rate of 0.25 nm/cycle achieved at 350°C. researchgate.net The quality of the deposited SiO₂ film improves with increasing deposition temperature. washington.eduscientific.net For instance, the chlorine content in the film, a potential impurity from the DCS precursor, decreases as the temperature rises. washington.edu Films deposited at 350-400°C exhibit excellent physical and electrical properties, including smooth surface morphology and low leakage current, which are comparable to SiO₂ films deposited by higher-temperature LPCVD. washington.eduscientific.net

Exploration of Silicon Atomic Layer Epitaxy (ALE) using this compound

Atomic Layer Epitaxy (ALE) is a specialized form of ALD aimed at growing single-crystal (epitaxial) films one atomic layer at a time. Research has explored the use of this compound for silicon ALE to achieve atomic-level control at temperatures lower than conventional epitaxial growth methods. ntnu.no

One proposed technique involves alternating exposures of this compound and another reactant to achieve layer-by-layer growth. ntnu.no Studies investigating the surface chemistry of DCS on silicon surfaces found that it dissociatively chemisorbs, forming silicon monochloride surface species. osti.govaip.orgaip.org The maximum coverage of these chloride species occurs at around 600°C. aip.orgaip.org

A key challenge in silicon ALE with this compound is the removal of the passivating chlorine layer to allow the next layer to grow. aip.orgdtic.mil Initial models proposed that molecular hydrogen (H₂) could remove the chlorine to reform a pristine silicon surface. dtic.mil However, experiments showed that exposing a DCS-saturated surface to H₂ at 600°C caused no reaction. aip.orgaip.org This finding suggested that molecular hydrogen is not effective for this step. An alternative, more promising method proposes the use of atomic hydrogen to react with and remove the surface chlorine, thereby reactivating the surface for the next DCS cycle. osti.govaip.org This approach could enable low-temperature silicon ALE. ntnu.noosti.gov

Synthesis of Novel Organosilicon Compounds and Polymeric Materials

This compound's unique chemical structure makes it a versatile building block for a wide array of organosilicon compounds and polymeric materials. Its ability to undergo reactions such as hydrolysis, condensation, and hydrosilylation allows for the precise tailoring of molecular architectures and polymer properties.

This compound is a fundamental reagent in the synthesis of various organosilicon compounds. gazfinder.comresearchgate.netresearchgate.net Its reactivity allows for the introduction of silicon-containing moieties into organic frameworks, leading to compounds with unique properties. The Si-Cl bonds in this compound are susceptible to nucleophilic substitution, while the Si-H bonds can participate in hydrosilylation reactions.

The synthesis of organosilicon compounds from this compound often involves reactions with organometallic reagents, such as Grignard reagents or organolithium compounds, to form Si-C bonds. These reactions are foundational for producing a diverse range of organosilanes with tailored functionalities. researchgate.net Additionally, this compound is a key starting material for producing other chlorosilanes through redistribution reactions, further expanding its synthetic utility. acs.org

A significant application of this compound is in the synthesis of cyclosiloxanes. nih.gov For instance, the controlled hydrolysis of this compound can yield cyclic polysiloxanes like hexaphenylcyclotrisiloxane, although yields can be moderate. googleapis.com The reaction of this compound with a tetraorganodisiloxanediol is another route to produce cyclotrisiloxanes. googleapis.com These cyclic compounds are important intermediates in the production of silicone polymers. googleapis.commsu.edu The synthesis of various siloxane chains, from disiloxanes to pentasiloxanes, can be achieved by reacting tris(tert-butoxy)silanol (B99459) alternately with this compound and a silanediol (B1258837). rsc.org

The following table summarizes selected examples of organosilicon compounds synthesized using this compound as a precursor.

Product Compound Reactants Reaction Type Significance Reference
Organosilanes (R₂SiH₂)This compound, Grignard Reagents (RMgX)Nucleophilic SubstitutionBuilding blocks for more complex organosilicon structures. researchgate.net
Cyclotri- and CyclotetrasiloxanesThis compound, WaterHydrolysis/CondensationPrecursors for silicone polymers. nih.govdtic.mil
Disiloxane (B77578) with a reactive chloro ligandTris(tert-butoxy)silanol, this compoundCondensationIntermediate for stepwise synthesis of longer siloxane chains. rsc.org
(4-carboranylbutyl)methylthis compound /dimethylthis compound hydrolyzate(4-carboranylbutyl)methylthis compound, Dimethylthis compoundHydrolysisPrecursor for carborane cyclosiloxanes. dtic.mil

The hydrolysis of this compound is a cornerstone process for the production of polyorganosiloxanes and silicones. uni-wuppertal.de This reaction involves the replacement of the chlorine atoms with hydroxyl groups, forming a silanediol intermediate which then readily undergoes polycondensation to form siloxane chains (-Si-O-Si-). uni-wuppertal.dewikipedia.org

The properties of the resulting silicone polymers, such as chain length and degree of cross-linking, can be tailored by co-hydrolyzing this compound with other organochlorosilanes containing different numbers of chlorine atoms. elkem.com For instance, co-hydrolysis with a monofunctional chlorosilane acts as a chain stopper, controlling the polymer's molecular weight. uni-wuppertal.de

A schematic representation of this compound hydrolysis and subsequent condensation is shown below:

Hydrolysis: H₂SiCl₂ + 2H₂O → H₂Si(OH)₂ + 2HCl

Condensation: nH₂Si(OH)₂ → [-H₂SiO-]n + nH₂O

This process highlights the transformation of the this compound monomer into a polysiloxane polymer, which forms the backbone of many silicone materials.

This compound is instrumental in forming reactive polysiloxane precursors, which are oligomeric or polymeric siloxanes containing reactive functional groups. These precursors are vital for the synthesis of more complex, cross-linked, or functionalized silicone materials.

The hydrolysis of this compound itself can be controlled to produce reactive oligomers with terminal hydroxyl groups. wikipedia.org These silanol-terminated polysiloxanes can then be further reacted to create higher molecular weight polymers or cross-linked networks.

A key strategy involves the reaction of this compound with water, which can lead to the formation of flammable solid deposits composed of polysiloxanes. mit.eduosti.gov While hazardous in uncontrolled environments, this reactivity can be harnessed under controlled conditions to synthesize specific polysiloxane structures. mit.edu For example, the reaction between dichlorosilyl cations (formed from this compound) and water can lead to disiloxane formation through the loss of hydrogen chloride, which is a precursor to these polysiloxanes. mit.edu

Furthermore, this compound can be used in the stepwise synthesis of well-defined siloxane chains. rsc.org By reacting it alternately with a silanol (B1196071) and a silanediol, it is possible to build siloxane chains of specific lengths with reactive end groups, such as a chloro ligand. rsc.org These well-defined reactive precursors are valuable for creating polymers with precise architectures and properties.

The following table details examples of reactive polysiloxane precursors derived from this compound.

Precursor Type Synthesis Method Reactive Groups Application Reference
Hydrogen-rich polysiloxaneHydrolysis of this compoundSi-HPrecursor for silicon nanoparticles. conicet.gov.arrsc.org conicet.gov.ar
Cyclic siloxanes (-[H₂SiO]n-)Controlled hydrolysis of this compoundSi-HStarting materials for ring-opening polymerization. mit.edu
Linear polysiloxanes with chloro-terminated endsReaction of silanol with this compoundSi-ClBuilding blocks for longer, functionalized siloxane chains. rsc.org

Polyorganosiloxane and Silicone Production from this compound Hydrolysis

This compound in Advanced Nanomaterial Fabrication

This compound is a valuable precursor in the burgeoning field of nanotechnology, particularly for the synthesis of silicon-based nanomaterials. Its decomposition characteristics and reactivity enable the formation of nanostructures with desirable properties for various advanced applications.

This compound is utilized as a cost-effective feedstock for synthesizing silicon nanocrystallites, which are highly promising as anode materials in high-performance lithium-ion batteries (LIBs). conicet.gov.arrsc.org The high theoretical capacity of silicon makes it an attractive alternative to conventional graphite (B72142) anodes. rsc.org

A notable synthesis method involves the hydrolysis of this compound to form a hydrogen-rich polysiloxane. conicet.gov.arrsc.org This polysiloxane acts as a precursor for producing large quantities of silicon nanoparticles. conicet.gov.arrsc.org Subsequent thermal processing of this precursor leads to the formation of silicon nanocrystallites. conicet.gov.ar Increasing the number of Si-H bonds in the polysiloxane precursor results in a higher yield of silicon nanoparticles. conicet.gov.ar

In one approach, silicon nanocrystallites with sizes under 10 nm are encapsulated within hollow carbon spheres (nc-Si@HCS). conicet.gov.arrsc.org This nanostructure effectively buffers the large volume changes that silicon undergoes during charging and discharging cycles, enhancing the battery's stability and lifespan. conicet.gov.ar The final anode material is composed of agglomerated 5 nm sized silicon nanoparticles within these hollow carbon structures. conicet.gov.arrsc.org

The electrochemical performance of these this compound-derived silicon nanocrystallite anodes is impressive. They have demonstrated high specific capacities of 1570 mAh g⁻¹ and significant capacity retention over hundreds of cycles. conicet.gov.arrsc.orgrsc.org

The following table presents key findings from research on this compound-derived silicon nanocrystallites for energy storage.

Material Synthesis Precursor Nanoparticle Size Specific Capacity Capacity Retention Reference
nc-Si@HCSThis compound<10 nm1570 mAh g⁻¹ at 0.25 A g⁻¹65% after 250 cycles conicet.gov.arrsc.org
Polymer-derived SiCNDichloromethylvinylsilane and di-n-octylthis compoundNanocrystals of SiC, Si₃N₄, and graphite826.7 mAh g⁻¹ after 100 cycles- lbl.gov

Beyond the synthesis of individual nanoparticles, this compound plays a role in the integration of silicon into more complex nanostructured architectures. This is crucial for harnessing the full potential of silicon in various applications, including electronics and energy storage.

In the context of lithium-ion batteries, the integration of silicon nanoparticles into a conductive and stable matrix is essential. The use of hollow carbon spheres, as mentioned previously, is one such example of creating a sophisticated nanostructured architecture. conicet.gov.arrsc.org This design provides void space to accommodate the volume expansion of silicon, maintains electrical contact, and can form a stable solid electrolyte interphase (SEI). conicet.gov.ar

This compound is also a key material in the semiconductor industry for the deposition of thin films, which are fundamental to nanostructured electronic devices. acs.orgmetrowelding.comdatainsightsmarket.com It is used in chemical vapor deposition (CVD) processes to grow epitaxial silicon layers and thin films of silicon nitride and silicon oxide. acs.orgwikipedia.orgmetrowelding.comwechemglobal.com The ability to deposit uniform, high-purity films is critical for fabricating the nanometer-scale features of modern integrated circuits and other microelectronic components. acs.orgmetrowelding.com The lower decomposition temperature of this compound compared to other precursors is an advantage in these processes. wikipedia.orgwechemglobal.com

The integration of this compound-derived materials into nanostructured architectures is a key strategy for developing next-generation technologies with enhanced performance and functionality.

Advanced Characterization and Analytical Methodologies in Dichlorosilane Research

Spectroscopic Techniques for Dichlorosilane and its Reaction Products

Spectroscopy is a cornerstone of this compound research, offering powerful tools to identify and quantify chemical species and their transformations.

In situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to monitor chemical reactions and identify adsorbed species on a surface in real-time, without removing the sample from its reactive environment. nih.gov This method is particularly valuable for studying the surface chemistry of this compound during processes like chemical vapor deposition (CVD).

In studies of this compound interacting with silicon surfaces, in situ FTIR can track the vibrational modes of surface-bound species. For instance, the Si-H stretching vibration, typically observed around 2100 cm⁻¹, and the appearance of Si-O-Si stretching modes between 900-1100 cm⁻¹ can indicate the dissociative adsorption of water and subsequent reactions on a silicon surface. dtic.mil The technique allows researchers to follow the decomposition of surface intermediates, such as SiOH, into more stable species like SiOSi and SiH as a function of temperature. dtic.mil By analyzing the changes in the infrared spectrum, the kinetics and mechanisms of surface reactions involving this compound can be elucidated. nih.gov For example, the disappearance of certain peaks and the emergence of new ones can confirm the successful grafting of molecules onto a nanoparticle surface. cetjournal.it

Key FTIR Findings for this compound-Related Systems:

Vibrational ModeWavenumber (cm⁻¹)AssignmentSignificance in this compound Chemistry
Si-H Stretch~2237 cm⁻¹Si-H bond in this compoundIndicates the presence of the precursor molecule.
Si-H Stretch~2100 cm⁻¹Si-H on a silicon surfaceEvidence of dissociative chemisorption and hydrogen termination. dtic.mil
Product Peak~2260 cm⁻¹Si-H stretch in trichlorosilane (B8805176)Suggests the formation of trichlorosilane as a reaction product. buffalo.edu
Si-O-Si Stretch900 - 1100 cm⁻¹Silicon-oxygen-silicon bridgeIndicates oxidation or hydrolysis reactions on the surface. dtic.mil
SiO-H Stretch~3680 cm⁻¹Hydroxyl group on a silicon surfacePoints to the presence of silanol (B1196071) groups, often as intermediates. dtic.mil

Core-level soft X-ray photoelectron spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical states of atoms on a material's surface. ntnu.no It is instrumental in studying the adsorption and reaction of this compound on semiconductor surfaces. researchgate.netosti.govaip.org

When this compound interacts with a silicon or germanium surface, XPS can identify the resulting silicon and chlorine species. researchgate.netresearchgate.net Studies have shown that this compound dissociatively chemisorbs on Si(111) and Si(100) surfaces at various temperatures, leading to the formation of silicon monochloride (SiCl) surface species. researchgate.netosti.govaip.org The Si 2p core-level spectrum reveals features at higher binding energies relative to the bulk silicon peak, which are indicative of silicon atoms bonded to one or more chlorine atoms. For example, a feature shifted by approximately 0.9 eV is characteristic of a SiCl surface group. aip.org

XPS analysis has also revealed that at room temperature, the adsorption of this compound on germanium surfaces results in a layer composed of multiple silicon chlorides and hydrides. researchgate.net As the exposure temperature increases, the surface becomes predominantly covered by SiCl. researchgate.net Furthermore, XPS can be used to monitor the stability of surface species; for instance, it has been observed that dichloride species on a silicon surface can convert to monochloride species upon annealing. ntnu.no

Summary of XPS Observations for this compound on Silicon Surfaces:

Surface SpeciesSi 2p Core Level Shift (relative to bulk Si)Experimental ConditionsReference
SiCl+0.9 eVAdsorption on Si(111) and Si(100) at various temperatures. aip.org
SiClₓ (multiple chlorides)Not specifiedAdsorption on Ge(100) and Ge(111) at room temperature. researchgate.net
Dichloride (Si-Cl₂)Not specifiedSaturation exposure on Si(100). ntnu.no
Monochloride (Si-Cl)Not specifiedAnnealing of dichloride-covered Si(100). ntnu.no

Mass spectrometry (MS) is a crucial analytical tool for identifying and quantifying the products of gas-phase reactions involving this compound. mit.eduosti.gov This technique separates ions based on their mass-to-charge ratio, allowing for the determination of the molecular weights of reaction intermediates and final products.

In the context of this compound chemistry, MS has been used to analyze the exhaust from chemical vapor deposition (CVD) processes. mit.eduosti.gov For example, Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry, with its high-resolution capabilities, has been employed to identify various polysiloxane species in the exhaust from high-temperature oxide (HTO) deposition using this compound. mit.edu These studies have shown that in the presence of water, this compound can form flammable polysiloxane deposits through a series of reactions that preferentially eliminate hydrogen chloride (HCl). mit.eduosti.gov

Gas chromatography-mass spectrometry (GC-MS) is another powerful variant used to separate and identify volatile reaction products. acs.orgnih.gov It has been utilized to study the disproportionation of this compound to produce monochlorosilane (MCS), a key precursor in the semiconductor industry. acs.orgnih.gov GC-MS allows for the quantitative analysis of reaction mixtures containing silane (B1218182), monochlorosilane, this compound, trichlorosilane, and silicon tetrachloride. nih.gov

Identified Gas-Phase Species from this compound Reactions by Mass Spectrometry:

Detected SpeciesAnalytical MethodContextSignificance
PolysiloxanesFT-ICR MSHTO deposition exhaustIdentification of hazardous, flammable byproducts. mit.eduosti.gov
Monochlorosilane (MCS)GC-MSDisproportionation of DCSOptimization of MCS production. acs.orgnih.gov
Trichlorosilane (TCS)GC-MSDisproportionation of DCSMonitoring of byproduct formation. acs.orgnih.gov
SiCl₂Mass SpectrometrySilicon CVDIdentification of a reactive intermediate. buffalo.edu
SiHClLaser-Induced Fluorescence / Mass SpectrometrySilicon CVDIdentification of a reactive intermediate. buffalo.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of polymers, including polysiloxanes derived from this compound. mdpi.comeurekaselect.com By probing the magnetic properties of atomic nuclei, such as ¹H, ¹³C, and ²⁹Si, NMR provides information about the chemical environment, connectivity, and conformation of atoms within a molecule. eurekaselect.com

In the study of polysiloxanes formed from the hydrolysis of this compound, ²⁹Si NMR is particularly powerful. It can differentiate between various silicon environments, such as M ([R₃SiO₀.₅]), D ([R₂SiO]), T ([RSiO₁.₅]), and Q ([SiO₂]) units. conicet.gov.ar For example, in polysiloxanes derived from hydrolyzed this compound (HDCS), ²⁹Si NMR has been used to quantify the relative amounts of D-, T-, and Q-groups, revealing a highly branched structure. conicet.gov.ar The chemical shifts in the ²⁹Si NMR spectrum provide detailed information about the connectivity of the siloxane network. conicet.gov.ar

Typical ²⁹Si NMR Chemical Shift Ranges for Polysiloxane Units:

Silicon UnitNotationTypical Chemical Shift Range (ppm)Information Provided
MonofunctionalMNot typically formed from DCSChain-terminating groups.
DifunctionalD-15 to -23Linear or cyclic siloxane chains. mdpi.com
TrifunctionalTNot specifiedBranching points in the polymer network.
TetrafunctionalQ-108.4 to -109.8Fully cross-linked silicate (B1173343) structures. mdpi.com

Mass Spectrometry for Gas-Phase Reaction Product Analysis

Microscopic and Structural Analysis for this compound-Derived Materials

Microscopy techniques provide direct visualization of the morphology and crystal structure of materials synthesized from this compound, offering insights at the nanoscale.

High-Resolution Transmission Electron Microscopy (HRTEM) is a powerful imaging technique used to visualize the atomic structure of materials. researchgate.netmpie.de It is particularly valuable for characterizing silicon nanocrystallites (Si-nc) embedded within an amorphous matrix, which can be synthesized using this compound in processes like plasma-enhanced chemical vapor deposition (PECVD). researchgate.netresearchgate.net

HRTEM images can directly reveal the presence, size, shape, and distribution of nanocrystals. researchgate.netmpg.de In studies of silicon thin films grown from this compound, HRTEM has confirmed the existence of Si-nc with average sizes ranging from 2 to 6 nm. researchgate.net The crystalline nature of these nanoparticles is evident from the ordered lattice fringes visible in the micrographs. conicet.gov.ar By analyzing these images, a statistical distribution of nanocrystallite sizes can be obtained. scirp.org For instance, in one study, the average size of Si-nc was determined to be around 3.4 nm with a density of approximately 3.84 x 10¹¹ cm⁻². scirp.org This information is crucial for understanding the quantum confinement effects that govern the optical and electronic properties of these materials. researchgate.net Selected area electron diffraction (SAED), often performed in conjunction with HRTEM, provides further confirmation of the crystalline structure by producing diffraction patterns characteristic of the material. conicet.gov.armpg.de

Summary of HRTEM Findings for this compound-Derived Silicon Nanocrystallites:

Material SystemGrowth MethodNanocrystallite Size RangeKey ObservationReference(s)
Si-nc in amorphous SiPECVD2 - 6 nmPresence of nanocrystals confirmed, size distribution determined. researchgate.net
Si-nc in hollow carbon spheresHydrolysis of DCS and annealing~5 nmFormation of crystalline Si nanoparticles inside the carbon scaffold. conicet.gov.ar
Si-nc in silicon nitridePECVD2.0 - 4.2 nmSize and density of Si-nc quantified. scirp.org

High-Resolution Transmission Electron Microscopy (HRTEM) for Nanocrystallite Characterization

Computational Modeling and Simulation Approaches

Computational modeling has become an indispensable tool in materials science, offering insights that complement experimental findings. For this compound, these approaches are used to predict electronic properties, model reaction kinetics, and optimize reactor designs for processes like Chemical Vapor Deposition (CVD).

First-principles calculations, particularly those based on Density Functional Theory (DFT), are quantum mechanical methods used to investigate the electronic structure and properties of materials from fundamental principles, without empirical parameters. researchgate.netarxiv.org DFT focuses on the electron density rather than the complex many-body wavefunction, making it computationally feasible to simulate systems with many atoms. nih.govroyalsocietypublishing.org Modern DFT codes can predict a wide array of properties, including structural, electronic, and thermodynamic phenomena. researchgate.net

In this compound research, DFT has been applied to understand its reactivity and interaction with surfaces. Studies have used DFT to investigate the adsorption of this compound on silicon surfaces, a critical step in CVD processes. utoronto.ca These calculations help determine binding energies and identify the most favorable adsorption sites and orientations. utoronto.ca

DFT is also crucial for elucidating complex reaction mechanisms. For example, it has been used to map the complete reaction cycle pathways for the catalytic disproportionation of this compound to produce monochlorosilane. acs.orgnih.gov Such calculations can identify key intermediates and rate-determining steps, providing theoretical guidance for optimizing reaction conditions to improve product yield. acs.orgnih.gov Furthermore, DFT has been employed to calculate the activation energy barriers for the thermal decomposition of this compound, predicting pathways such as the elimination of H₂ or HCl. buffalo.edu The bonding in this compound adducts has also been analyzed using DFT to understand charge distribution and the nature of the chemical bonds. researchgate.net

Table 2: DFT Applications in this compound Chemistry
Area of StudyKey Findings from DFTReference
Surface AdsorptionInvestigated dissociative chemisorption of DCS on Si(100) surfaces. utoronto.ca
Reaction MechanismsRevealed reaction pathways and identified the rate-determining step in DCS disproportionation. acs.orgnih.gov
Decomposition PathwaysCalculated activation barriers for SiCl₂ and SiHCl elimination from DCS. buffalo.edu
Chemical BondingAnalyzed bond polarization in this compound adducts. researchgate.net

Kinetic modeling is essential for understanding the rates and mechanisms of chemical reactions. polimi.it In this compound chemistry, this involves analyzing its decomposition and subsequent reactions in the gas phase and on surfaces. Theoretical kinetic studies often combine quantum chemical calculations with unimolecular rate theories like the Rice-Ramsperger-Kassel-Marcus (RRKM) theory or its simplified variant, the Quantum Rice-Ramsperger-Kassel (QRRK) theory, to calculate pressure- and temperature-dependent rate constants. buffalo.eduresearchgate.netmdpi.com

Research on the chemical vapor deposition of silicon nitride from this compound and ammonia (B1221849) has utilized QRRK theory to compute rate constants. researchgate.net These studies help to discern between alternative reaction pathways, such as direct reaction versus the intermediate formation of silylenes. researchgate.net Similarly, multichannel RRKM theory has been used to analyze the unimolecular decomposition of this compound, indicating that under certain conditions, the elimination of SiHCl is significantly faster than other pathways. buffalo.edu

Experimental decomposition studies, coupled with modeling, have identified the primary initiation reactions for this compound decomposition. capes.gov.br These models show that a silylene-based mechanism, initiated by the molecular elimination of H₂, is consistent with experimental data. capes.gov.br The recommended high-pressure Arrhenius parameters for this reaction are crucial for building accurate chemical kinetic models for CVD processes. capes.gov.brunt.edu

Reaction pathway analysis on silicon surfaces, informed by DFT calculations, has been used to determine the energy barriers for the formation of subsequent products like trichlorosilane (TCS) and silicon tetrachloride (STC) from surface-adsorbed species originating from DCS. utoronto.ca

Computational Fluid Dynamics (CFD) is a numerical method that solves the fundamental equations of fluid flow, heat transfer, and mass transfer. acs.orgacs.org In the context of chemical vapor deposition (CVD), CFD is an invaluable tool for designing and optimizing reactors by simulating the complex interplay between gas flow dynamics and chemical reactions. acs.orgdiva-portal.org

CFD simulations are widely used to model CVD processes involving this compound for silicon epitaxy. dbpia.co.krresearchgate.net These models can predict the effects of various operating parameters—such as temperature, pressure, gas flow rates, and reactor geometry—on deposition rate and film uniformity. dbpia.co.krresearchgate.netscribd.com For example, CFD has been coupled with response surface methodology (RSM) to investigate the complex effects of parameters, including the DCS mole fraction, on the silicon growth rate in a planetary CVD reactor, allowing for process optimization. dbpia.co.krresearchgate.net

In other applications, CFD has been used to simulate the production of high-purity this compound from the catalytic decomposition of trichlorosilane in a fixed-bed reactor. acs.orgresearchgate.net These simulations help predict the conversion rate of the reactant and the generation rate of DCS, enabling the optimization of factors like catalyst bed height and feed temperature for improved productivity. acs.orgresearchgate.net By providing detailed distributions of species concentrations, temperatures, and flow velocities, CFD models allow for a virtual prototyping approach to reactor design, reducing the need for extensive and costly experimentation. acs.org

Kinetic Modeling and Reaction Pathway Analysis (e.g., QRRK theory)

Analytical Methodologies for Process Monitoring and Quality Assurance

Rigorous analytical methods are required to monitor chemical processes involving this compound and to ensure the quality of both reactants and products.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.comscioninstruments.com GC separates volatile and semi-volatile compounds from a mixture, while the MS detects, identifies, and quantifies these separated components based on their mass-to-charge ratio. scioninstruments.comlabmanager.com This makes GC-MS a "gold standard" for the identification and quantification of substances in complex mixtures. wikipedia.org

In this compound research, GC-MS is a key method for process monitoring and product analysis. researchgate.net It has been used to investigate the catalytic disproportionation of this compound, where it helps to identify and quantify the products, including the desired monochlorosilane and byproducts like trichlorosilane. acs.orgnih.gov By analyzing samples under various conditions (e.g., different temperatures, pressures, and feed rates), researchers can determine the optimal parameters for maximizing the yield of the target product. acs.orgnih.gov

GC-MS analysis has also been attempted for quantifying the products of this compound's thermal decomposition. buffalo.edu In these experiments, GC analysis indicated the presence of compounds such as hydrogen chloride, monochlorosilane, and trichlorosilane in the product stream. buffalo.edu While precise quantification can be challenging due to the high reactivity of chlorosilanes, especially with trace moisture, GC-MS remains a vital tool for qualitative and semi-quantitative analysis of reactants and products in processes involving this compound. buffalo.edunih.gov

Quartz Crystal Microbalances (QCM) for Gas Flow Dynamics in Reactors

The study of gas flow dynamics within chemical vapor deposition (CVD) reactors is critical for optimizing film quality and production efficiency. Quartz Crystal Microbalances (QCMs) have emerged as a valuable in-situ and real-time analytical tool for this purpose. scirp.org A QCM sensor is a simple, small, and cost-effective device that can sensitively detect slight changes in the properties of the gas mixture, such as density and viscosity, as well as the deposition of byproducts on its surface. scirp.orgnii.ac.jp

In the context of this compound (DCS) research, QCMs have been utilized to evaluate its gas flow motion in comparison to other precursors like trichlorosilane (TCS) within a slim vertical cold wall CVD reactor. scirp.org By installing QCM sensors at both the inlet and the exhaust of the reactor chamber, researchers can monitor the real-time changes in the QCM frequency as the precursor gas is introduced into the ambient hydrogen environment. scirp.org

The operational principle involves monitoring the QCM frequency, which decreases as the gas density and viscosity increase upon the introduction of a heavier and more viscous gas like this compound into the hydrogen carrier gas. scirp.org A slow, prolonged decrease in frequency indicates the deposition of byproducts on the QCM sensor surface. scirp.org

Research findings from these QCM studies reveal significant differences in the gas flow behavior between this compound and trichlorosilane. scirp.orgnii.ac.jp When introduced into the reactor, this compound gas tends to be well-mixed throughout the entire chamber. scirp.org This is observed as a slower decrease in the QCM frequency at the exhaust compared to the inlet. nii.ac.jp In contrast, trichlorosilane, being a heavier gas, exhibits a "plug flow" motion, moving more directly from the inlet to the exhaust. scirp.orgnii.ac.jp This difference in fluid dynamics, influenced by natural convection, is crucial for process design and control in silicon epitaxial growth. nii.ac.jp The information gathered from QCM frequency behavior provides insights that can be used for real-time gas monitoring and process optimization. nii.ac.jp

ParameterThis compound (DCS)Trichlorosilane (TCS)Reference
Gas Flow Motion Appears well-mixed in the entire chamberMoves like a plug flow scirp.org
Time to Exhaust Longer period to approach the exhaustShorter period to approach the exhaust scirp.org
QCM Frequency Change Slow decrease upon introductionQuick decrease upon introduction nii.ac.jp
Flow Condition Recirculating flowPlug flow nii.ac.jp

Purity Analysis of this compound Precursors

The purity of this compound is a critical factor in the manufacturing of high-performance semiconductor devices, as impurities can significantly impact the quality and properties of the deposited silicon-containing films. spectroscopyonline.comresearchgate.net Therefore, rigorous analytical methodologies are employed to identify and quantify trace impurities in this compound precursors. spiedigitallibrary.org

Common impurities in this compound can include other chlorosilanes, carbon-containing compounds, and elemental contaminants like boron and phosphorus. google.comsemi.ac.cn For instance, chlorine-containing precursors like this compound can lead to the formation of ammonium (B1175870) chloride as a byproduct, which can deposit in the reactor and necessitate frequent cleaning. google.com Phosphorus, in the form of phosphine (B1218219) (PH₃), is a critical contaminant as it acts as an n-type dopant and must be controlled at extremely low levels. spectroscopyonline.com

Gas Chromatography (GC) is a fundamental technique used for the purity analysis of this compound and other silanes. wasson-ece.com It is often coupled with other detectors for comprehensive analysis. Due to the pyrophoric and corrosive nature of chlorosilanes, special handling procedures and equipment, such as the use of Hastelloy®C or Monel 400 tubing, are necessary to ensure safety and prevent sample contamination. wasson-ece.com

Advanced analytical techniques are required to meet the stringent purity demands of the electronics industry. spiedigitallibrary.org One of the most powerful methods is Gas Chromatography coupled with Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS). This technique provides the high sensitivity needed to detect contaminants at parts-per-billion (ppb) levels. spectroscopyonline.com For example, GC-ICP-MS/MS has been successfully used to quantify phosphine in this compound at a concentration of 4.8 ppb. spectroscopyonline.com Other analytical tools used for precursor characterization include coulometric aquametry for trace water analysis and atomic absorption/emission spectroscopy for metallic impurities. spiedigitallibrary.org

Analytical TechniqueTarget Impurity / PurposeKey Findings / ApplicationReference
Gas Chromatography (GC) General purity assayUsed to determine the percentage purity of DCS; a reported sample showed 97.5% DCS with minor amounts of H₃SiCl and TCS. google.com
GC-Mass Spectrometry (GC-MS) Component analysisMeasures the content of various components, such as TCS, STC, DCS, and silane, at the reactor outlet. acs.org
GC-ICP-MS/MS Trace Phosphine (PH₃)Quantified PH₃ contamination in DCS at 4.8 ppb, crucial for preventing unwanted n-type doping. spectroscopyonline.com
Atomic Absorption/Emission Spectroscopy Metallic impuritiesAnalysis of minute metallic contaminants in CVD precursors. spiedigitallibrary.org
Ion Chromatography Trace halidesUsed for the analysis of halide impurities in precursors like TEOS, applicable to chlorosilanes. spiedigitallibrary.org
Mass Spectrographic Analysis Trace impuritiesAnalysis of polycrystalline silicon from DCS showed impurity concentrations at or below detection limits for elements other than boron, donors, and carbon. semi.ac.cn

Future Research Directions and Emerging Paradigms in Dichlorosilane Chemistry

Development of Novel Catalytic Systems for Dichlorosilane Transformations

The activation of the Si-H and Si-Cl bonds in this compound is central to its utility. While traditional thermal and metal-catalyzed processes are effective, future research is focused on developing more sophisticated catalytic systems that operate under milder conditions with superior control over product distribution.

A primary research thrust is the design of advanced homogeneous catalysts . This involves creating well-defined transition metal complexes, particularly with late transition metals like platinum, palladium, and rhodium, engineered with sterically demanding and electronically tunable ligands. Research is exploring pincer-type ligands and N-heterocyclic carbenes (NHCs) to stabilize reactive intermediates, prevent catalyst deactivation, and steer reaction pathways. For instance, novel rhodium-NHC complexes are being investigated for the low-temperature hydrosilylation of unsaturated substrates with this compound, aiming to circumvent the redistribution reactions that plague higher-temperature processes and lead to mixtures of chlorosilanes.

Another significant area is the advancement of heterogeneous catalysis . The goal is to develop robust, recyclable catalysts for large-scale industrial processes. Current research includes the fabrication of catalysts where noble metal nanoparticles are immobilized on high-surface-area supports like ordered mesoporous carbon or functionalized silica (B1680970). A key objective is to control the size, morphology, and electronic state of the metal particles to maximize activity and selectivity. Single-atom catalysts (SACs), where individual metal atoms are dispersed on a support, represent an emerging paradigm. These systems offer the ultimate in metal efficiency and can exhibit unique catalytic properties for this compound activation, potentially enabling reactions with near-perfect selectivity.

Furthermore, the field of metal-free catalysis is gaining traction. Frustrated Lewis Pairs (FLPs), typically combinations of sterically encumbered Lewis acids (e.g., boranes) and Lewis bases (e.g., phosphines), have been shown to cooperatively activate small molecules, including silanes. Research is exploring the application of FLPs to catalyze the dehydrocoupling of this compound or its addition to polar bonds, offering a sustainable alternative to precious metal catalysts.

The table below compares catalytic approaches for a representative this compound reaction.

Table 1: Comparison of Catalytic Systems for this compound Hydrosilylation of 1-Octene
Catalytic SystemCatalyst ExampleTypical Temperature (°C)Key Research FocusPotential Advantage
Traditional ThermalNone (Thermal Initiation)> 250-Simple, no catalyst cost
Classic HomogeneousH₂PtCl₆ (Speier's Catalyst)80 - 120Improving functional group toleranceHigh activity
Advanced Homogeneous[Rh(NHC)(cod)]⁺ Complex25 - 50Ligand design for low-temp activity and selectivityMilder conditions, reduced side reactions
HeterogeneousPt nanoparticles on Carbon100 - 150Improving recyclability and preventing leachingEase of separation, suitable for continuous flow
Metal-Free (FLP)B(C₆F₅)₃ / tBu₃P25 - 60Expanding substrate scope and mechanism elucidationAvoids precious metals, novel reactivity

Advanced Reaction Engineering for Enhanced Efficiency and Selectivity

Parallel to catalyst development, significant research is being directed towards advanced reaction engineering to optimize processes involving this compound. The highly reactive and hazardous nature of this compound makes it an ideal candidate for modern process intensification strategies.

Continuous flow microreactors are a central focus. By confining reactions to channels with sub-millimeter dimensions, these systems offer exceptionally high surface-area-to-volume ratios. This facilitates superior heat and mass transfer, allowing for precise temperature control and the safe handling of exothermic reactions. For this compound chemistry, this translates to a marked reduction in unwanted side reactions, such as redistribution, which is highly sensitive to thermal gradients. Flow chemistry enables precise control over residence time, minimizing byproduct formation and leading to higher product purity directly from the reactor outlet.

Membrane reactor technology is another emerging paradigm. These systems integrate a chemical reaction with a separation process in a single unit. For equilibrium-limited reactions involving this compound, such as its disproportionation into silane (B1218182) and trichlorosilane (B8805176), a membrane selectively removing one of the products (e.g., silane) can drive the reaction towards completion. Researchers are investigating inorganic membranes, such as zeolite or amorphous silica-based materials, that are stable in the presence of corrosive chlorosilanes and exhibit high permeance and selectivity for target molecules.

These engineering approaches contribute to the broader goal of process intensification , which seeks to develop smaller, safer, and more energy-efficient chemical plants. By replacing large batch reactors with compact and highly efficient continuous systems, the on-site inventory of hazardous this compound can be drastically reduced.

Table 2: Comparison of Reactor Technologies for this compound Processes
ParameterConventional Batch ReactorContinuous Flow MicroreactorMembrane Reactor
Heat TransferPoor to ModerateExcellentGood to Excellent
Mass TransferModerateExcellentGood (Interface-dependent)
Process ControlLimited (Temp/Conc. Gradients)Precise (Residence Time, Temp)Complex (Requires Pressure/Permeation Control)
SelectivityLower due to hotspots/side reactionsHigher due to precise controlPotentially very high (equilibrium shift)
Key Research GoalImproving mixing and heat removalScaling up, material compatibilityDeveloping stable, selective membranes

Integration of this compound Chemistry with Sustainable Manufacturing Principles

The principles of green chemistry are increasingly being applied to this compound-based manufacturing to minimize environmental impact and improve resource efficiency. Future research in this domain is multifaceted.

A primary goal is to improve the atom economy of synthetic routes. This involves designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. For example, the direct catalytic hydrosilylation of an alkene with this compound is inherently more atom-economical than a multi-step Grignard-based synthesis that generates stoichiometric magnesium salt waste. Research is focused on discovering new, highly efficient addition and coupling reactions that minimize or eliminate byproduct formation.

Another critical area is the development of circular economy models for silicon. This includes research into more efficient methods for producing this compound from raw materials and, crucially, recycling silicon-containing waste streams. For instance, efforts are underway to refine the direct process (Rochow-Müller synthesis) to increase its selectivity towards this compound over other methylchlorosilanes. Furthermore, research is exploring the chemical recycling of waste from the electronics industry, such as silicon kerf loss or spent silicon-based materials, by converting them back into valuable precursors like this compound.

Exploration of this compound in Emerging Material Systems and Device Architectures

While this compound is a mature precursor for polycrystalline silicon, its role is expanding into the synthesis of novel, high-performance materials for next-generation devices.

In nanoelectronics, this compound is a critical precursor in Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) for creating ultrathin films with atomic-level precision. Research is focused on using this compound to deposit advanced dielectric materials , such as silicon nitride (Si₃N₄) and silicon carbonitride (SiCN), for gate spacers and etch-stop layers in advanced transistor architectures like FinFETs and Gate-All-Around (GAA) devices. The lower deposition temperature of this compound compared to other chlorine-containing precursors is advantageous for preserving the integrity of thermally sensitive device structures.

This compound is also being explored as a precursor for anode materials in lithium-ion batteries . Silicon has a theoretical capacity an order of magnitude higher than traditional graphite (B72142) anodes, but it suffers from massive volume changes during charging and discharging, leading to poor cycle life. Current research investigates using Plasma-Enhanced CVD (PECVD) with this compound to deposit conformal, amorphous silicon thin films or Si/C composite nanostructures onto conductive scaffolds. This approach aims to create mechanically robust anode architectures that can accommodate volume expansion, leading to high-capacity batteries with enhanced stability.

Furthermore, this compound is being investigated for the synthesis of luminescent silicon nanomaterials , such as silicon quantum dots (SiQDs). By carefully controlling decomposition conditions in a plasma or high-temperature aerosol reactor, this compound can be converted into size-controlled nanocrystals that exhibit quantum confinement effects. These non-toxic, silicon-based quantum dots are promising for applications in bio-imaging, solid-state lighting, and sensing.

Table 3: Emerging Material Applications of this compound
Material SystemDeposition MethodThis compound RoleKey Property Being OptimizedPotential Device Application
Silicon Nitride (Si₃N₄) Thin FilmALD / LPCVDSilicon Source (with NH₃)Low leakage current, high conformalityGate spacers, encapsulation layers in ICs
Amorphous Silicon (a-Si:H) AnodePECVDSilicon SourceMechanical stability, cycle lifeHigh-capacity lithium-ion batteries
Silicon Quantum Dots (SiQDs)Non-thermal Plasma SynthesisSilicon SourcePhotoluminescence quantum yield, size distributionBio-imaging, LED lighting
Epitaxial Silicon-Germanium (SiGe)UHV-CVDSilicon Source (with GeH₄)Strain engineering, carrier mobilityHigh-frequency transistors (HBTs)

Synergistic Application of Experimental and Computational Methodologies

The complexity of this compound chemistry necessitates a close integration of experimental investigation and advanced computational modeling. This synergistic approach accelerates discovery and provides fundamental insights that are difficult to obtain through experiments alone.

Quantum chemistry , particularly Density Functional Theory (DFT), is being used to model reaction pathways at the atomic level. Researchers can compute transition state energies to predict reaction rates, elucidate complex catalytic cycles, and understand the origins of selectivity. For example, DFT calculations can help rationalize why a specific ligand on a metal catalyst favors the formation of one hydrosilylation isomer over another. This predictive power allows for the in silico design of new, more effective catalysts before committing to laborious and expensive laboratory synthesis.

Computational Fluid Dynamics (CFD) is an indispensable tool for optimizing CVD and ALD reactor designs. CFD models can simulate the gas flow dynamics, temperature distribution, and chemical species concentration profiles within a reactor. By modeling the transport and decomposition of this compound, engineers can predict film growth rates and uniformity across a silicon wafer. This allows for the optimization of process parameters (e.g., pressure, temperature, flow rates, reactor geometry) in a virtual environment, drastically reducing the number of costly experimental runs required to achieve desired material properties.

The integration of machine learning (ML) and artificial intelligence (AI) represents the next frontier. ML models can be trained on large datasets generated from both high-throughput experiments and computational simulations. These models can then rapidly predict the outcomes of new reactions, identify optimal process conditions from a vast parameter space, or even suggest novel molecular structures for catalysts or materials with desired properties. This data-driven approach promises to significantly accelerate the pace of innovation in this compound chemistry and materials science.

Q & A

Q. What experimental methodologies are recommended for safely handling dichlorosilane in laboratory settings?

this compound requires strict protocols due to its flammability, reactivity with moisture, and toxicity. Key steps include:

  • Using inert gas-purged systems to prevent hydrolysis .
  • Grounding equipment to avoid static ignition .
  • Conducting reactivity tests with oxidizing agents and water prior to experimental design .
  • Implementing real-time gas sensors (e.g., for HCl) to detect leaks, as this compound hydrolyzes to toxic byproducts .

Q. How can researchers determine the purity of this compound for CVD applications?

Gas chromatography (GC) coupled with mass spectrometry is critical for analyzing impurities (e.g., trichlorosilane, SiHCl₃). Methods include:

  • Calibrating GC systems with standardized this compound samples .
  • Monitoring reactor vent gases to track unreacted this compound and byproducts like HCl .
  • Cross-referencing with Fourier-transform infrared (FTIR) spectroscopy to confirm molecular signatures .

Q. What are the key physical properties of this compound that influence its use in epitaxial silicon deposition?

Critical properties include:

  • Vapor pressure : 1,232 mm Hg at 25°C, enabling rapid vaporization in CVD reactors .
  • Thermal stability : Decomposes at >300°C, requiring precise temperature control to avoid premature pyrolysis .
  • Solubility : Reacts with organic solvents (e.g., benzene), necessitating inert carrier gases like argon .

Advanced Research Questions

Q. How do interaction terms between this compound concentration, temperature, and flow rate affect conversion efficiency in CVD reactors?

Experimental designs using response surface methodology (RSM) reveal:

  • Conversion efficiency decreases with higher mole% this compound (coefficient = -0.47) due to feed saturation .
  • Temperature has a positive correlation (coefficient = +0.32), but excessive heat (>800°C) promotes side reactions (e.g., SiCl₄ formation) .
  • Flow rate negatively impacts efficiency (coefficient = -0.28) by reducing residence time .
  • The this compound-temperature interaction dominates variance (p < 0.01), requiring DOE optimization .

Q. What strategies resolve contradictions in reported growth rates of silicon films using this compound under varying germane (GeH₄) concentrations?

Conflicting data arise from germane's catalytic effect. A systematic approach includes:

  • Separating contributions of GeH₄ and this compound via isotopic labeling .
  • Measuring activation energy shifts using Arrhenius plots (e.g., ΔE = -1.2 eV at 625°C with 5% GeH₄) .
  • Validating models with in situ ellipsometry to track film composition .

Q. How can researchers design safety protocols for large-scale this compound reactors based on combustion and hydrolysis kinetics?

Protocols must integrate:

  • Hydrolytic reaction kinetics: this compound + H₂O → HCl + siloxanes (k = 2.3 × 10⁻³ s⁻¹ at 25°C) .
  • Explosion limits: Lower flammability limit (LEL) = 1.2 vol% in air; use nitrogen inerting below LEL .
  • Spill containment: Calculate protective action distances (PAD) using IDLH values for HCl (50 ppm) .

Methodological Frameworks

Q. What statistical tools are optimal for analyzing non-linear relationships in this compound-based CVD processes?

  • Multivariate adaptive regression splines (MARS) to model threshold effects (e.g., temperature vs. deposition rate) .
  • Principal component analysis (PCA) to reduce dimensionality in datasets with >10 variables (e.g., pressure, carrier gas) .
  • Bayesian optimization for real-time parameter tuning in high-throughput reactors .

Q. How can gas-phase reaction pathways of this compound be validated using computational chemistry?

  • Density functional theory (DFT) simulations to identify transition states (e.g., SiH₂Cl₂ → SiCl₂ + H₂) .
  • Kinetic Monte Carlo (kMC) models to predict deposition profiles on silicon substrates .
  • Cross-validation with quadrupole mass spectrometry (QMS) data from reactor exhaust .

Tables for Key Parameters

Parameter Optimal Range Impact on CVD Output Reference
This compound mole%10–15%Higher concentrations reduce conversion
Reactor Temperature700–800°CMaximizes Si deposition rate
Flow Rate50–100 sccmBalances residence time and uniformity
Germane (GeH₄) doping2–5%Enhances growth rate by 10–100×

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